5,5'-Dicarboxy-2,2'-bipyridine
描述
Structure
2D Structure
属性
IUPAC Name |
6-(5-carboxypyridin-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)7-1-3-9(13-5-7)10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQMUHHSWICEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170929 | |
| Record name | (2,2'-Bipyridine)-5,5'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802-30-8 | |
| Record name | [2,2′-Bipyridine]-5,5′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2'-Bipyridine)-5,5'-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001802308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2'-Bipyridine)-5,5'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-5,5'-dicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility of 5,5'-Dicarboxy-2,2'-bipyridine: A Technical Guide for Researchers
An In-depth Analysis of the Solubility Characteristics of 5,5'-Dicarboxy-2,2'-bipyridine in Dimethyl Sulfoxide (DMSO) and Water for applications in chemical synthesis and drug development.
This technical guide provides a comprehensive overview of the solubility of this compound, a crucial heterocyclic building block in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. Understanding the solubility of this compound in common solvents like Dimethyl Sulfoxide (DMSO) and water is paramount for its effective use in research and development, particularly in the fields of catalysis, organic photocatalysis, and drug discovery.
Core Executive Summary
This compound exhibits significantly different solubility profiles in DMSO and water. It is characterized by low solubility in both solvents, a critical consideration for experimental design. The compound is generally described as slightly soluble in DMSO and sparingly soluble in aqueous solutions. For practical applications requiring an aqueous medium, a common strategy involves first dissolving the compound in a minimal amount of DMSO before diluting with an aqueous buffer. This guide synthesizes the available quantitative and qualitative data, provides a detailed experimental protocol for solubility determination, and illustrates the recommended workflow for preparing solutions.
Quantitative Solubility Data
| Solvent System | Temperature | Solubility | Source |
| DMSO | Ambient (with heating) | Very Slightly Soluble | [1] |
| Aqueous Buffers | Ambient | Sparingly Soluble | [2] |
| 1:3 DMSO:PBS (pH 7.2) | Ambient | ~ 0.25 mg/mL | [2] |
It is important to note that anecdotal evidence from scientific forums suggests that dissolving this compound in DMSO can be difficult without the use of additives such as a base to deprotonate the carboxylic acid groups.
Experimental Protocol: Solubility Determination
The following is a representative protocol for determining the solubility of this compound, based on established methodologies for solubility assessment.
Objective: To quantitatively determine the solubility of this compound in DMSO and water.
Materials:
-
This compound (solid, >98% purity)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Deionized water, high-purity
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials containing known volumes of DMSO and deionized water.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials using a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solutions at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent (DMSO or water).
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their concentrations.
-
Dilute the saturated supernatant with the appropriate solvent to a concentration within the linear range of the calibration curve.
-
Inject the diluted supernatant into the HPLC system and record the peak area.
-
Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent.
-
Recommended Workflow for Solution Preparation
Given the low solubility of this compound, particularly in aqueous media, a specific workflow is recommended to achieve a homogenous solution for experimental use.
Signaling Pathways and Logical Relationships
The utility of this compound often lies in its ability to act as a ligand in the formation of metal complexes, which can then be used in various applications, including catalysis and the development of therapeutic agents. The process of forming these functional materials from the initial compound can be visualized as a logical workflow.
References
An In-depth Technical Guide to the Photoluminescent and Spectroscopic Properties of 5,5'-Dicarboxy-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dicarboxy-2,2'-bipyridine is a key organic ligand in the fields of coordination chemistry, materials science, and drug development. Its bipyridyl core provides a strong chelating site for metal ions, while the carboxylic acid functional groups at the 5 and 5' positions offer opportunities for further chemical modification and play a crucial role in the electronic properties of the molecule and its metal complexes. This technical guide provides a comprehensive overview of the photoluminescent and spectroscopic properties of this compound, detailing its spectral characteristics and the experimental protocols for their determination.
Spectroscopic Properties
The spectroscopic properties of this compound are fundamental to understanding its behavior in various applications, from forming metal-organic frameworks (MOFs) to its use in photosensitizers and biological probes.
UV-Vis Absorption Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by strong absorption bands in the UV region, arising from π-π* electronic transitions within the bipyridine aromatic system.
Table 1: UV-Vis Absorption Data for this compound
| Property | Value | Solvent |
| Absorption Maxima (λmax) | 249 nm, 298 nm | Not Specified |
Data sourced from publicly available chemical supplier information.
Photoluminescent Properties
Table 2: Photoluminescent Data for this compound
| Property | Value | Solvent |
| Fluorescence Emission Maximum (λem) | Data not available | - |
| Fluorescence Quantum Yield (Φ) | Data not available | - |
| Excited-State Lifetime (τ) | Data not available | - |
The determination of these parameters through the experimental protocols outlined below is highly recommended for a complete photophysical characterization.
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the spectroscopic and photoluminescent properties of this compound.
UV-Vis Absorption Spectroscopy Protocol
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent. Due to its limited solubility in some solvents, initial dissolution in a small amount of DMSO followed by dilution may be necessary.
-
Prepare a series of dilutions from the stock solution (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the wavelength range for scanning (e.g., 200-500 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Measure the absorbance of each of the diluted solutions, ensuring the maximum absorbance is within the linear range of the instrument (typically < 1.5).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Fluorescence Spectroscopy Protocol
Objective: To determine the fluorescence excitation and emission maxima (λex and λem) of this compound.
Materials:
-
Dilute solution of this compound (absorbance at excitation wavelength < 0.1)
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
Procedure:
-
Emission Spectrum:
-
Place the cuvette containing the sample solution in the spectrofluorometer.
-
Set the excitation wavelength to one of the absorption maxima (e.g., 298 nm).
-
Scan the emission monochromator over a suitable wavelength range (e.g., 310-600 nm) to record the fluorescence emission spectrum. The wavelength of maximum intensity is the emission maximum (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 220-350 nm) to record the excitation spectrum. The resulting spectrum should resemble the absorption spectrum.
-
Fluorescence Quantum Yield Determination Protocol (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ) of this compound relative to a standard of known quantum yield.
Materials:
-
Solution of this compound (sample)
-
Solution of a quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength between 0.01 and 0.1.
-
Absorbance Measurement: Measure the absorbance of the sample and standard solutions at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the pure solvent (blank).
-
Record the fluorescence emission spectra of the sample and standard solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from the sample and standard emission spectra.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Visualizations
Logical Workflow for Photophysical Characterization
The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of this compound.
Caption: Workflow for the photophysical characterization of this compound.
Relationship between Spectroscopic Techniques
This diagram illustrates the relationship and data flow between the primary spectroscopic techniques used in this guide.
Caption: Interrelationship of spectroscopic techniques for photophysical analysis.
Conclusion
This compound is a molecule of significant interest with well-defined UV-Vis absorption properties. While its photoluminescent characteristics as a free ligand are not extensively documented in readily available literature, the experimental protocols provided in this guide offer a clear path for their determination. A thorough understanding of both the spectroscopic and photoluminescent properties is essential for the rational design and application of this versatile compound in advanced materials and therapeutic agents. The logical workflows presented serve as a roadmap for researchers undertaking the comprehensive characterization of this and similar molecules.
An In-depth Technical Guide to the Electrochemical Behavior of 5,5'-Dicarboxy-2,2'-bipyridine Ligands
This guide provides a comprehensive overview of the electrochemical characteristics of 5,5'-Dicarboxy-2,2'-bipyridine (dcbpy) and its metal complexes, with a focus on researchers, scientists, and professionals in drug development. It details the redox properties, experimental methodologies for their determination, and the underlying electrochemical processes.
Introduction to this compound (dcbpy)
This compound is a derivative of 2,2'-bipyridine, featuring carboxylic acid groups at the 5 and 5' positions of the bipyridine framework. Its molecular formula is C₁₂H₈N₂O₄, and it has a molecular weight of 244.2 g/mol .[1] These carboxylic acid groups are electron-withdrawing, which significantly influences the electronic properties of the bipyridine system. This modification enhances its ability to act as a versatile chelating ligand in coordination chemistry, forming stable complexes with a variety of metal ions.[1] The electrochemical behavior of dcbpy is of particular interest due to its applications in areas such as the development of metal-organic frameworks (MOFs), dye-sensitized solar cells (DSSCs), and as a component in redox-active materials.[1][2]
Core Electrochemical Properties
The electrochemical behavior of dcbpy is primarily characterized by its redox activity, which can be investigated using techniques such as cyclic voltammetry (CV). The electron-withdrawing nature of the carboxylic acid groups makes the bipyridine ring more difficult to reduce compared to unsubstituted bipyridine.
When coordinated to a metal center, such as ruthenium, the dcbpy ligand influences the redox potentials of the resulting complex. The electronic effects of the dicarboxy substituents can be systematically studied to tune the electrochemical properties of these metal complexes.
Quantitative Electrochemical Data
The following table summarizes key electrochemical data for dcbpy and its representative metal complexes as reported in the literature. Potentials are typically reported versus a reference electrode, and it is crucial to note the specific reference used for accurate comparison.
| Compound/Complex | Redox Couple | E₁/₂ (V) or E_pc (V) | Reference Electrode | Solvent/Electrolyte | Reference |
| Ruthenium(II) complex with 4,4'-dicarboxy-2,2'-bipyridine | Ru(II)/Ru(III) | 0.15–1.62 | Ag+/Ag | CH₃CN and DMSO | [3] |
| Ruthenium(II) complex with 4,4'-dicarboxy-2,2'-bipyridine | Ligand-based reduction | -1.37 to -1.57 (E_pc) | Ag+/Ag | CH₃CN and DMSO | [3] |
| Ruthenium(III) complex with 4,4'-dicarboxy-2,2'-bipyridine | Ru(III)/Ru(IV) | 0.69−1.77 | Ag/Ag+ | Acetonitrile | [4] |
Experimental Protocols
A detailed understanding of the electrochemical behavior of dcbpy and its complexes requires precise and reproducible experimental methods. Cyclic voltammetry is a fundamental technique for these investigations.
General Experimental Setup for Cyclic Voltammetry
A standard three-electrode system is employed for cyclic voltammetry experiments.[5][6]
-
Working Electrode: A material with a wide potential window and good conductivity, such as glassy carbon or platinum, is typically used.[5] The electrode surface should be polished before each experiment to ensure reproducibility.[5]
-
Reference Electrode: A stable reference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE), is used to provide a constant potential.[5] When working in non-aqueous solvents, a pseudo-reference electrode, such as a silver wire, may be used, and its potential should be calibrated against an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod serves as the counter electrode to complete the electrical circuit.[5]
-
Electrochemical Cell: The three electrodes are housed in an electrochemical cell containing the analyte dissolved in a suitable solvent with a supporting electrolyte.[6]
-
Potentiostat: A potentiostat is the electronic instrument that controls the potential of the working electrode relative to the reference electrode and measures the resulting current.[7]
Detailed Protocol for Cyclic Voltammetry of a dcbpy Metal Complex
-
Solution Preparation:
-
Prepare a solution of the dcbpy metal complex (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile, dimethylformamide, or an aqueous buffer). The solvent must dissolve the analyte and the supporting electrolyte and be stable within the desired potential range.[6]
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆ for organic solvents, or a buffer salt for aqueous solutions) to the solution to ensure sufficient conductivity.[5]
-
-
Deoxygenation:
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[5] Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Electrochemical Measurement:
-
Polish the working electrode with alumina slurry, rinse with the solvent, and dry it before immersing it in the electrochemical cell.[5]
-
Connect the electrodes to the potentiostat.
-
Record a background cyclic voltammogram of the solvent and supporting electrolyte to determine the potential window.[5]
-
Add the analyte solution to the cell.
-
Set the parameters on the potentiostat software, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s).[5]
-
Initiate the potential scan and record the cyclic voltammogram.
-
Perform scans at various scan rates to investigate the reversibility and kinetics of the redox processes.[5]
-
-
Data Analysis:
-
Determine the anodic peak potential (E_pa), cathodic peak potential (E_pc), anodic peak current (i_pa), and cathodic peak current (i_pc) from the voltammogram.
-
Calculate the formal reduction potential (E°') as the average of the anodic and cathodic peak potentials for a reversible process.
-
Analyze the peak separation (ΔE_p = E_pa - E_pc) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔE_p is theoretically 59 mV at room temperature.
-
Plot the peak current versus the square root of the scan rate to determine if the process is diffusion-controlled.
-
Visualizing Electrochemical Processes and Workflows
Graphviz diagrams are provided below to illustrate key workflows and concepts related to the electrochemical analysis of dcbpy ligands.
Caption: Workflow for a cyclic voltammetry experiment.
Caption: Redox pathways for a dcbpy metal complex.
Conclusion
The electrochemical behavior of this compound ligands is a rich area of study with significant implications for the design of functional materials and molecules. The presence of the carboxyl groups provides a handle for tuning the electronic and, consequently, the electrochemical properties of both the free ligand and its metal complexes. A thorough understanding of these properties, gained through systematic electrochemical investigations as outlined in this guide, is essential for advancing their application in diverse scientific and technological fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ossila.com [ossila.com]
- 3. iieta.org [iieta.org]
- 4. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Navigating the Core: A Technical Guide to the Coordination Chemistry of 5,5'-Dicarboxy-2,2'-bipyridine with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The versatile chelating ligand 5,5'-dicarboxy-2,2'-bipyridine (H₂dcbpy) has emerged as a cornerstone in the construction of sophisticated coordination complexes and functional materials. Its rigid bipyridyl core provides robust coordination sites through its nitrogen atoms, while the carboxylate groups at the 5 and 5' positions offer versatile binding modes and opportunities for extending structures into multi-dimensional arrays, such as metal-organic frameworks (MOFs). This technical guide provides an in-depth exploration of the coordination chemistry of H₂dcbpy with a range of transition metals, focusing on synthesis, structural diversity, and applications, particularly those relevant to drug development. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to serve as a practical resource for researchers in the field.
Introduction
This compound is a multi-dentate ligand renowned for its ability to form stable complexes with a wide array of metal ions. The compound is typically synthesized via the oxidation of 5,5'-dimethyl-2,2'-bipyridine. The presence of both hard nitrogen donors and hard/borderline oxygen donors from the carboxylate groups allows for diverse coordination behavior, making it a subject of significant interest in inorganic chemistry, materials science, and medicinal chemistry. Its metal complexes have demonstrated significant potential in catalysis, particularly for water oxidation and CO₂ reduction, and as advanced materials for gas storage and batteries.[1] In the biomedical field, complexes of H₂dcbpy, especially with ruthenium, have shown promise as cytotoxic agents against cancer cell lines and as potent antioxidants.[2]
Synthesis and Coordination Modes
The primary synthetic route to H₂dcbpy involves the oxidation of its precursor, 5,5'-dimethyl-2,2'-bipyridine. The resulting ligand can coordinate to metal centers in several distinct modes, which dictates the final architecture of the complex. These include N,N'-chelation, N,O-chelation, and bridging between multiple metal centers.
Coordination with First-Row Transition Metals (Fe, Co, Ni, Cu, Zn)
The coordination of H₂dcbpy with first-row transition metals often results in mononuclear or dinuclear complexes, as well as coordination polymers or MOFs. The synthesis typically involves the reaction of a metal salt with the ligand in a suitable solvent, sometimes under hydrothermal or solvothermal conditions.
For instance, mononuclear complexes with Co(II) and Ni(II) have been synthesized, adopting the general formula [M(C₁₂H₆N₂O₄)(H₂O)₄]. In these structures, the metal center is six-coordinate with a distorted octahedral geometry, bonding to the two nitrogen atoms of the bipyridine core and four water molecules. The charge balance is achieved by the deprotonation of the carboxylic acid groups.
Zinc(II) complexes with derivatives of dicarboxy-bipyridine have been shown to adopt a distorted tetrahedral geometry.[3] These complexes are explored for their biological activity, including antimicrobial properties and their interactions with biomolecules like DNA and bovine serum albumin (BSA).[3]
Ruthenium Complexes: Photophysics and Biomedical Applications
Ruthenium complexes containing bipyridine-based ligands are among the most extensively studied in coordination chemistry, largely due to their unique photophysical and electrochemical properties.[4] Complexes with H₂dcbpy are no exception and are particularly relevant to drug development.
4.1. Properties and Cytotoxicity Ruthenium(II) complexes such as [RuH(H₂dcbpy)(PPh₃)₂(CO)] have been synthesized and characterized, revealing a distorted octahedral geometry.[2] These compounds can bind to DNA, although typically through non-intercalative modes, and have demonstrated significant cytotoxic specificity towards cancer cells while showing lower toxicity to normal cell lines.[1][2] Furthermore, they often possess potent radical scavenging abilities, highlighting their potential as antioxidants.[2]
4.2. Photodynamic Therapy (PDT) Ruthenium polypyridyl complexes are excellent candidates for photosensitizers in Photodynamic Therapy (PDT), a non-invasive cancer treatment that uses light to activate a drug.[5] The mechanism involves the absorption of light, which promotes the complex to a triplet metal-to-ligand charge transfer (³MLCT) excited state. This excited state can then transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which induces oxidative stress and leads to cancer cell death.[6][7][8] This O₂-dependent pathway is a primary mechanism of action for many PDT agents.[7]
Quantitative Data Summary
The structural and electronic properties of these complexes can be quantified through various analytical techniques. Below are tables summarizing representative data.
Table 1: Selected Crystallographic Data for Transition Metal-dcbpy Complexes
| Complex Formula | Crystal System | Space Group | M-N (Å) | M-O (Å) | Reference |
| [PtCl₄(C₁₂H₈N₂O₄)]·H₂O | Triclinic | P-1 | ~2.02 - 2.03 | N/A (M-Cl) | [9] |
| [RuH(C₁₂H₇N₂O₄)(PPh₃)₂(CO)] | Monoclinic | P2₁/n | ~2.09 - 2.18 | N/A (M-H, M-P) | [2] |
| [Co(C₁₂H₆N₂O₄)(H₂O)₄]·2H₂O | Monoclinic | C2/c | ~2.14 | ~2.08 - 2.12 |
Note: Data is representative and may vary based on the specific crystal structure and refinement.
Table 2: Selected Spectroscopic and Electrochemical Data for Ruthenium-dcbpy Complexes
| Complex | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Redox Potential (V vs. Ag/Ag⁺) | Reference |
| [RuH(H₂dcbpy)(PPh₃)₂(CO)] | 300 (9910) | N/A | N/A | [2] |
| [RuH(H₂dcbpy)(AsPh₃)₂(CO)] | 310 (10120) | N/A | N/A | [2] |
| Related [Ru(bpy)₂L₂]²⁺ type complexes | ~450-550 (MLCT band) | ~600-650 | Ru(II)/Ru(III) ~+1.2 to +1.6 | [4][6] |
Note: Spectroscopic and electrochemical properties are highly dependent on the full ligand sphere and solvent.
Experimental Protocols
Detailed and reproducible experimental methods are critical for advancing research. The following sections provide standardized protocols for the synthesis of the H₂dcbpy ligand and a general method for complexation.
Protocol 1: Synthesis of this compound (H₂dcbpy)
-
Materials : 5,5'-dimethyl-2,2'-bipyridine, potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄), sodium bisulfite (NaHSO₃), deionized water.
-
Procedure :
-
Suspend 5,5'-dimethyl-2,2'-bipyridine in deionized water.
-
Slowly add a concentrated solution of H₂SO₄ while cooling in an ice bath.
-
Add solid KMnO₄ portion-wise over several hours, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the mixture at reflux for 12-24 hours. The solution should turn from purple to a brown slurry (MnO₂).
-
Cool the reaction mixture to room temperature and filter to remove the MnO₂ precipitate.
-
Decolorize the filtrate by adding a saturated solution of NaHSO₃ until the solution is colorless.
-
The white precipitate of this compound is collected by vacuum filtration, washed thoroughly with cold deionized water, and dried under vacuum.
-
-
Characterization : The product identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Synthesis of a [M(dcbpy)(H₂O)ₓ] Complex (M = Co, Ni)
-
Materials : this compound (H₂dcbpy), a metal(II) salt (e.g., CoCl₂·6H₂O or NiCl₂·6H₂O), deionized water, ethanol.
-
Procedure :
-
Dissolve H₂dcbpy in a minimum amount of deionized water, adjusting the pH to ~7 with a dilute NaOH solution to form the disodium salt of the ligand.
-
In a separate flask, dissolve an equimolar amount of the transition metal salt in deionized water.
-
Slowly add the aqueous metal salt solution to the ligand solution with constant stirring.
-
A precipitate may form immediately or upon gentle heating. Stir the reaction mixture at 50-60 °C for 2-4 hours.
-
Allow the mixture to cool slowly to room temperature.
-
Collect the resulting solid by vacuum filtration, wash with deionized water and a small amount of ethanol, and dry in a desiccator.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization from a water/ethanol mixture.
-
Conclusion and Future Outlook
The coordination chemistry of this compound with transition metals is a rich and expanding field. The ligand's inherent structural and electronic properties allow for the rational design of complexes with tailored functions. While significant progress has been made in developing Ru-based complexes for biomedical applications and various metal-organic frameworks for materials science, vast opportunities remain. Future research will likely focus on enhancing the phototherapeutic window of PDT agents into the near-infrared region for deeper tissue penetration, developing multi-modal complexes that combine therapeutic and diagnostic functions, and designing highly selective and efficient catalysts for green chemistry applications. The foundational knowledge summarized in this guide provides a platform from which researchers can continue to build and innovate.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of action of Ru(II) Polypyridyl Complexes as Photodynamic Therapy Photosensitizers and Chemotherapy Agents [inis.iaea.org]
- 5. Ru(II) Complexes with Absorption in the Photodynamic Therapy Window: 1O2 Sensitization, DNA Binding, and Plasmid DNA Photocleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control and utilization of ruthenium and rhodium metal complex excited states for photoactivated cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opus.govst.edu [opus.govst.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
literature review of 5,5'-dicarboxy-2,2'-bipyridine applications in materials science
An In-depth Technical Guide to the Applications of 5,5'-Dicarboxy-2,2'-bipyridine in Materials Science
Introduction
This compound, often abbreviated as H₂dcbp or 5,5'-BDA, is a versatile heterocyclic organic compound that has garnered significant attention in materials science. Its rigid bipyridyl core provides a robust structural foundation, while the two carboxylic acid groups at the 5 and 5' positions offer versatile coordination sites for metal ions and anchoring points for surfaces. This unique combination of properties makes it an exceptional building block for a wide array of functional materials. Its applications span from the construction of highly porous metal-organic frameworks (MOFs) for catalysis and gas separation to its use as a critical component in advanced energy conversion and storage systems like dye-sensitized solar cells and batteries.[1][2] This guide provides a comprehensive overview of the synthesis, key applications, and performance characteristics of materials derived from this pivotal ligand.
Synthesis of this compound
The most common and established method for synthesizing this compound is through the oxidation of its precursor, 5,5'-dimethyl-2,2'-bipyridine. This process typically utilizes a strong oxidizing agent under controlled conditions to convert the methyl groups into carboxylic acid functionalities.
Experimental Protocol: Oxidation of 5,5'-Dimethyl-2,2'-bipyridine
A detailed protocol for the synthesis is as follows[1]:
-
Reaction Setup : 5,5′-dimethyl-2,2′-bipyridine is dissolved in a suitable solvent, often a mixture of pyridine and water.
-
Oxidation : Potassium permanganate (KMnO₄) is added portion-wise to the solution while maintaining reflux conditions. The reaction mixture is typically heated for several hours.
-
Quenching and Precipitation : After the reaction is complete, the mixture is cooled, and the excess permanganate is quenched. The solution is then acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the crude product.
-
Purification : The resulting white crystalline solid is collected via filtration, washed thoroughly with water, and then purified by recrystallization.
-
Characterization : The final product's purity and structure are confirmed using techniques like ¹H NMR and High-Resolution Mass Spectrometry (HR-MS). A typical synthesis can achieve an isolated yield of around 70%.[1]
Caption: Workflow for the synthesis of this compound.
Applications in Metal-Organic Frameworks (MOFs)
This compound is a highly valued ligand in the design and synthesis of Metal-Organic Frameworks (MOFs). The carboxylate groups readily coordinate with metal ions to form the framework's nodes and linkers, while the nitrogen atoms of the bipyridine unit can remain uncoordinated, providing open metal sites for post-synthetic modification and catalysis.[3][4] This dual functionality allows for the creation of MOFs with tailored properties for specific applications.
Key MOF Structures and Applications
-
UiO-67(bipy) : This is a zirconium-based MOF that is isoreticular to the well-known UiO-67. It exhibits a high BET surface area of up to 2500 m²/g. The accessible bipyridine units can be functionalized post-synthetically with various metal salts (e.g., Cu²⁺, Ni²⁺, Co²⁺). These modified MOFs show excellent performance in capturing toxic gases like hydrogen sulfide (H₂S), with copper-loaded samples demonstrating capacities as high as 7.8 wt%.[5]
-
MOF-253 : An aluminum-based MOF, Al(OH)(bpydc), was the first example of a framework with open 2,2'-bipyridine coordination sites.[4] It has a BET surface area of 2160 m²/g and can readily complex with metals like palladium and copper, making it a versatile platform for developing bimetallic frameworks for catalysis.[4]
-
Catalysis : MOFs incorporating this ligand have shown significant promise in various catalytic reactions, including the electrocatalytic oxidation of water, reduction of carbon dioxide, and organic photocatalysis.[1][3] For instance, a UiO-67-bpy based MOF demonstrated a high Faradaic efficiency of 90% for water oxidation.[1]
-
Magnetic Materials : By selecting appropriate metal ions like Manganese (Mn²⁺), it is possible to synthesize 3D MOFs that exhibit magnetic properties, such as weak antiferromagnetic coupling between adjacent metal centers.[6][7]
Experimental Protocol: Solvothermal Synthesis of a Ce(III)-based MOF
The following is a representative protocol for synthesizing a cerium-based MOF using this compound[8]:
-
Reactant Preparation : Cerium(III) nitrate hexahydrate and this compound (H₂bpdc) are mixed in a solvent, typically dimethylformamide (DMF).
-
Solvothermal Reaction : The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a set duration (e.g., 72 hours).
-
Product Isolation : After cooling to room temperature, the resulting crystalline product is filtered, washed with fresh DMF, and dried under vacuum.
-
Solvent Tuning : Minor variations in the solvent composition or reaction conditions can lead to the formation of different structural phases of the MOF.[8]
Caption: Post-synthetic modification workflow for MOFs containing bipyridine units.
Quantitative Data for MOFs
| MOF Designation | Metal Center | BET Surface Area (m²/g) | Application | Performance Metric | Reference |
| UiO-67(bipy) | Zr | up to 2500 | H₂S Capture | 7.8 wt% capacity (Cu-loaded) | [5] |
| MOF-253 | Al | 2160 | Metal Complexation | Readily complexes PdCl₂ and Cu(BF₄)₂ | [4] |
| UiO-67-bpy | Zr | N/A | Water Oxidation | 90% Faradaic Efficiency | [1] |
Applications in Dye-Sensitized Solar Cells (DSSCs)
In the field of photovoltaics, this compound serves as an excellent ancillary or anchoring ligand for metal-based dyes in DSSCs. The carboxylic acid groups provide strong attachment to the surface of semiconductor photoanodes like titanium dioxide (TiO₂), ensuring efficient electron injection. The bipyridine core coordinates with metal centers (e.g., Ruthenium, Platinum, Copper) to form stable photosensitizer complexes.[9][10]
Experimental Protocol: DSSC Fabrication
A general procedure for fabricating a DSSC using a dye with a this compound ligand is as follows[11]:
-
Photoanode Preparation : A transparent conducting oxide (TCO) glass is coated with a mesoporous layer of TiO₂ nanoparticles.
-
Dye Sensitization : The TiO₂-coated electrode is immersed in a solution of the metal complex sensitizer (e.g., a Ru(II) complex) for several hours to allow for dye adsorption onto the TiO₂ surface.
-
Cell Assembly : The dye-sensitized photoanode is assembled into a sandwich-type cell with a counter electrode (typically platinum-coated TCO glass).
-
Electrolyte Injection : An electrolyte containing a redox couple (e.g., I⁻/I₃⁻) is introduced into the space between the electrodes.
-
Sealing and Characterization : The cell is sealed, and its photovoltaic performance (efficiency, Jsc, Voc, FF) is measured under simulated solar illumination.
Caption: Key electron transfer and regeneration steps in a dye-sensitized solar cell.
Quantitative Data for DSSC Performance
| Sensitizer Complex | Key Feature | Jsc (mA/cm²) | Voc (V) | FF (%) | Efficiency (η) (%) | Reference |
| [Pt(5,5′-dcbpy)(tdt)] | Platinum-based dye | N/A | N/A | N/A | Superior to di-TBA salt version | [10] |
| TCR-1 | Ru(II) with tetracarboxy-bipyridine | N/A | N/A | N/A | 6.16 | [12][13] |
| TCR-2 | Ru(II) with tetracarboxy-bipyridine | N/A | N/A | N/A | 6.23 | [12][13] |
| PVDF/KI/I₂ (doped) | Polymer electrolyte with related ligand | 7.33 | 0.65 | 60.75 | 2.89 | [11] |
Applications in Energy Storage
Recent research has highlighted the potential of this compound as an organic anode material for both lithium-ion and sodium-ion batteries. The molecule's ability to form highly ordered stacking structures through hydrogen bonding facilitates stable and high-capacity charge storage.[2]
Performance as a Battery Anode
When employed as an anode material, this compound has demonstrated remarkable performance characteristics.
Experimental Protocol: Battery Assembly and Testing
-
Electrode Preparation : The active material (this compound) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent to form a slurry. This slurry is then coated onto a current collector (e.g., copper foil) and dried to form the anode.
-
Cell Assembly : The prepared anode is assembled into a coin cell in an argon-filled glovebox with a lithium metal counter electrode, a separator, and a suitable electrolyte.
-
Electrochemical Testing : The cell's performance is evaluated using galvanostatic charge-discharge cycling at various current densities to determine its specific capacity, cycling stability, and rate capability.
Quantitative Data for Battery Performance
| Battery Type | Metric | Value | Conditions | Reference |
| Lithium-ion | Initial Specific Capacity | 1200 mAh/g | 200 mA/g | [2] |
| Lithium-ion | Capacity after 100 cycles | 550 mAh/g | 200 mA/g | [2] |
Conclusion
This compound stands out as a remarkably versatile and functional building block in modern materials science. Its well-defined structure and dual-coordination capability have enabled significant advancements in the fields of MOFs, photovoltaics, and energy storage. The ability to create highly porous and catalytically active frameworks, efficient light-harvesting assemblies, and high-capacity electrode materials underscores its importance. Future research will likely focus on developing even more complex and multifunctional materials by leveraging the unique chemical properties of this exceptional ligand, further expanding its role in addressing global challenges in energy, environment, and health.
References
- 1. This compound | 1802-30-8 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Integration of accessible secondary metal sites into MOFs for H2S removal - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper(i) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of 2,2’-bipyridine-4,4’-dicarboxylic acid-doped PVDF/KI/I2 based polymer electrolyte for dye sensitized solar cell applications - Journal of King Saud University - Science [jksus.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4,4',5,5'-Tetracarboxy-2,2'-bipyridine Ru(II) sensitizers for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Synthesis Protocol for Ruthenium(II) Complexes with 5,5'-Dicarboxy-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ruthenium(II) complexes featuring the 5,5'-dicarboxy-2,2'-bipyridine (dcbpy) ligand. These complexes are of significant interest for applications in dye-sensitized solar cells, photodynamic therapy, and as catalysts due to their rich photophysical and electrochemical properties.
Overview of the Synthetic Pathway
The synthesis of ruthenium complexes with this compound can be approached through several methods, depending on the desired final complex (e.g., homoleptic or heteroleptic). A common and straightforward approach involves the direct reaction of a ruthenium(III) salt, typically ruthenium(III) chloride hydrate (RuCl₃·xH₂O), with the dcbpy ligand. This protocol will focus on the synthesis of the tris-homoleptic complex, [Ru(5,5'-dcbpy)₃]Cl₂.
The general reaction scheme is as follows:
RuCl₃·xH₂O + 3 (5,5'-dcbpy) → [Ru(5,5'-dcbpy)₃]Cl₂
This reaction is typically carried out in a high-boiling point solvent, such as ethanol or N,N-dimethylformamide (DMF), under reflux conditions to facilitate the coordination of the ligands to the ruthenium center and the reduction of Ru(III) to Ru(II).
Experimental Protocols
Materials and Reagents
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound (dcbpy)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Dichloromethane
-
Diethyl ether
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard reflux apparatus with condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
Synthesis of [Ru(this compound)₃]Cl₂
This protocol is adapted from established procedures for the synthesis of similar ruthenium tris(bipyridine) complexes.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine RuCl₃·xH₂O (e.g., 0.12 g, assuming x≈1, ~0.53 mmol) and this compound (0.45 g, 1.84 mmol, ~3.5 equivalents).
-
Solvent Addition: Add anhydrous DMF (15 mL) to the flask.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change of the solution. The reaction is typically refluxed for 24 hours.
-
Cooling and Precipitation: After the reflux period, allow the reaction flask to cool to room temperature. The product will precipitate out of the solution as a dark brown solid.
-
Isolation: Isolate the crude product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with acetonitrile and dichloromethane to remove unreacted starting materials and impurities.
-
Drying: Dry the final product under vacuum to yield a dark brown powder.
Purification
For many applications, the precipitated product is of sufficient purity. However, if further purification is required, column chromatography can be employed.[2][3] Due to the ionic nature and potential for multiple protonation states of the carboxylic acid groups, purification can be challenging. Cation-exchange chromatography using a support like SP Sephadex C-25 is a common method for purifying cationic ruthenium complexes.[2][4]
Data Presentation
The following table summarizes typical characterization data for ruthenium complexes with carboxylated bipyridine ligands. Note that specific values will vary depending on the exact complex and experimental conditions.
| Parameter | [Ru(dcbpy)₃]Cl₂ (Typical Values) | Reference |
| Appearance | Dark brown solid | [1] |
| Yield | ~93% | [1] |
| ¹H NMR (400 MHz, D₂O with NaOH) | δ 8.89 (d, 2H), 7.89 (d, 2H), 7.68 (dd, 2H) | [1] |
| UV-Vis (in water) | λmax ≈ 460 nm (MLCT band) | [5] |
| Emission (in acetonitrile) | λmax ≈ 660 nm | [5] |
MLCT: Metal-to-Ligand Charge Transfer
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of [Ru(5,5'-dcbpy)₃]Cl₂.
Caption: Workflow for the synthesis of [Ru(5,5'-dcbpy)₃]Cl₂.
Logical Relationship of Components in a Heteroleptic Complex Synthesis
For the synthesis of a heteroleptic complex, such as a cis-diisothiocyanato complex, a precursor is typically synthesized first.
Caption: Logical steps for synthesizing a heteroleptic Ru(dcbpy) complex.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes [mdpi.com]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing 5,5'-Dicarboxy-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) using the versatile chelating ligand 5,5'-dicarboxy-2,2'-bipyridine. The inherent functionalities of this ligand, combining rigid carboxylic acid moieties for framework construction and accessible bipyridine sites for post-synthetic modification, make it a valuable building block in the design of functional materials for catalysis, sensing, and drug delivery applications.
Introduction
This compound (H₂dcbp) is a bifunctional organic linker that has been instrumental in the development of robust and functional MOFs. Its rigid structure and divergent carboxylate groups facilitate the formation of porous crystalline frameworks with various metal ions. The uncoordinated 2,2'-bipyridine unit provides a strategic site for the introduction of secondary metal centers or organic moieties through post-synthetic modification (PSM), enabling the tuning of the MOF's properties for specific applications. This document outlines the synthesis of three distinct MOF systems based on this ligand: a zirconium-based MOF (UiO-67(bipy)), a manganese-based MOF, and a lanthanide-based MOF (SUMOF-6-Ln).
Experimental Protocols
Detailed methodologies for the synthesis of selected MOFs are provided below. These protocols are based on established literature procedures and are intended to be a starting point for researchers.
Protocol 1: Synthesis of UiO-67(bipy)
UiO-67(bipy) is a highly porous and thermally stable zirconium-based MOF. The following protocol is adapted from established solvothermal synthesis methods.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂dcbp)
-
Benzoic acid (as a modulator)
-
N,N-Dimethylformamide (DMF)
-
Methanol (for washing)
-
Acetonitrile (for washing)
Procedure:
-
In a 100 mL round-bottom flask, dissolve ZrCl₄ (260 mg, 1.12 mmol) and benzoic acid (6.8 g, 56 mmol) in 50 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure uniform dispersion.
-
Add this compound (H₂dcbp) to the solution.
-
Transfer the mixture to a 100 mL Teflon-lined autoclave.
-
Heat the autoclave in an oven at 120°C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with acetonitrile (3 x 10 mL).
-
To activate the MOF, immerse the solid in methanol for 3 days, replacing the methanol daily.
-
Dry the final product under vacuum to obtain UiO-67(bipy) as a white powder.
Protocol 2: Synthesis of a Manganese-based MOF, {[Mn(H₂dcbp)(SO₄)]}n
This protocol describes the hydrothermal synthesis of a three-dimensional manganese-based MOF.
Materials:
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
This compound (H₂dcbp)
-
Deionized water
-
Ethanol
Procedure:
-
In a 20 mL Teflon-lined stainless steel autoclave, combine MnSO₄·H₂O, this compound (H₂dcbp), and deionized water.
-
Seal the autoclave and heat it to 160°C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Colorless block-shaped crystals will have formed.
-
Collect the crystals by filtration, wash with deionized water and then ethanol.
-
Dry the product in air.
Protocol 3: Synthesis of a Lanthanide-based MOF (SUMOF-6-Ln Series)
This protocol provides a general method for the synthesis of the isostructural SUMOF-6-Ln series (Ln = Lanthanide).
Materials:
-
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
This compound (H₂dcbp)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve the corresponding lanthanide nitrate salt and this compound (H₂dcbp) in a mixture of DMF and deionized water in a Teflon-lined autoclave.
-
Heat the sealed autoclave in an oven at a specified temperature (typically between 100-150°C) for 24-72 hours.
-
After cooling to room temperature, single crystals of the SUMOF-6-Ln are formed.
-
The crystals are collected by filtration, washed with DMF and then with a solvent like methanol or ethanol.
-
The product is then dried under vacuum.
Protocol 4: Post-Synthetic Modification of UiO-67(bipy) with Palladium(II)
This protocol details the incorporation of palladium(II) into the bipyridine sites of a pre-synthesized UiO-67(bipy).
Materials:
-
UiO-67(bipy)
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)
-
Acetonitrile
-
Methanol
Procedure:
-
Activate the synthesized UiO-67(bipy) as described in Protocol 1.
-
In a vial, dissolve PdCl₂(CH₃CN)₂ in acetonitrile.
-
Add the activated UiO-67(bipy) to the palladium solution.
-
Sonicate the mixture for 10 minutes and then heat at 65°C for 24 hours.
-
After cooling, collect the solid by centrifugation and wash thoroughly with acetonitrile until the supernatant is colorless.
-
Further wash the product with methanol.
-
Immerse the solid in fresh methanol for 3 days, replacing the methanol daily.
-
Dry the final metalated MOF under vacuum.
Data Presentation
The following tables summarize key quantitative data for the described MOFs.
Table 1: Crystallographic Data
| MOF Name | Metal Ion | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| UiO-67(bipy) | Zr⁴⁺ | Cubic | Fm-3m | 26.88 | 26.88 | 26.88 |
| {[Mn(H₂dcbp)(SO₄)]}n | Mn²⁺ | Orthorhombic | Pnma | 13.589(3) | 6.899(1) | 14.288(3) |
| SUMOF-6-Eu | Eu³⁺ | Monoclinic | P2₁/c | 11.234(2) | 19.876(4) | 17.654(4) |
Table 2: Porosity and Stability Data
| MOF Name | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (Decomposition Temp.) |
| UiO-67(bipy) | ~2500[1] | ~1.0 | > 450°C |
| {[Mn(H₂dcbp)(SO₄)]}n | Not Reported | Not Reported | Stable up to ~350°C |
| SUMOF-6-Eu | Not Reported | Not Reported | Decomposes above 400°C |
Visualizations
The following diagrams illustrate the experimental workflows for MOF synthesis and post-synthetic modification.
Caption: General workflow for the solvothermal/hydrothermal synthesis of MOFs.
References
Application Notes and Protocols for Dye-Sensitized Solar Cells Utilizing 5,5'-Dicarboxy-2,2'-bipyridine-Based Photosensitizers
Audience: Researchers, scientists, and drug development professionals exploring photosensitizers for various applications, including solar energy conversion.
Introduction: Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices due to their cost-effectiveness and relatively high efficiency under various light conditions. A crucial component of a DSSC is the photosensitizer, which is responsible for light absorption and the subsequent injection of electrons into a wide-bandgap semiconductor. Ruthenium(II) polypyridyl complexes, particularly those containing bipyridine ligands with carboxylic acid anchoring groups, have been extensively studied for this purpose. This document provides detailed protocols and data related to the use of 5,5'-Dicarboxy-2,2'-bipyridine as a key ligand in the synthesis of photosensitizers for DSSCs. While most of the literature focuses on the 4,4'-dicarboxy isomer (found in well-known N3 and N719 dyes), this document compiles relevant information for the 5,5'-isomer and its analogues.
I. Overview of the Photosensitizer and DSSC Operation
The this compound ligand serves as an effective anchor for attaching the ruthenium photosensitizer to the titanium dioxide (TiO₂) nanoparticle surface. The carboxylate groups form a strong electronic coupling with the semiconductor, facilitating efficient electron injection upon photoexcitation. The overall operation of the DSSC is a cyclic process involving light absorption, electron injection, charge transport, and dye regeneration.
Operational Principle of a DSSC
Caption: Operational principle of a Dye-Sensitized Solar Cell (DSSC).
II. Experimental Protocols
A. Synthesis of a Representative Ruthenium Photosensitizer
This protocol describes the synthesis of a heteroleptic ruthenium(II) complex analogous to those used in DSSCs, utilizing a 5,5'-disubstituted-2,2'-bipyridine ligand. The synthesis of cis---INVALID-LINK--₂ is provided as a representative example. The final step would involve hydrolysis of the ester groups to yield the desired dicarboxylic acid.
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)
-
Diethyl-2,2'-bipyridine-5,5'-dicarboxylate
-
N,N-Dimethylformamide (DMF)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Acetone
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O and a slight molar excess (1.1 equivalents) of diethyl-2,2'-bipyridine-5,5'-dicarboxylate in DMF.
-
Deaerate the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a stirred aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the complex.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product sequentially with water, a small amount of cold ethanol, and finally diethyl ether.
-
Dry the product under vacuum.
-
For the final photosensitizer, the ester groups are hydrolyzed to carboxylic acids by refluxing the complex in a basic aqueous or alcoholic solution (e.g., NaOH in methanol/water), followed by acidification to precipitate the dicarboxylic acid product.
B. Fabrication of the Dye-Sensitized Solar Cell
This protocol outlines the fabrication of a DSSC using the synthesized photosensitizer.
1. Preparation of the TiO₂ Photoanode:
-
Clean a fluorine-doped tin oxide (FTO) coated glass slide by sonicating in a detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Apply a transparent layer of TiO₂ paste (e.g., from a commercial source) onto the conductive side of the FTO glass using the doctor-blade technique. The area of the film can be defined by using scotch tape as a spacer.
-
Dry the TiO₂ film at 125°C for 5-10 minutes.
-
Sinter the TiO₂-coated slide in a furnace at 450-500°C for 30 minutes to ensure good particle necking and remove organic binders.
-
Allow the photoanode to cool to approximately 80-100°C before dye sensitization.
2. Dye Sensitization:
-
Prepare a dye solution of the synthesized ruthenium complex (typically 0.3-0.5 mM) in a suitable solvent such as a mixture of acetonitrile and tert-butanol (1:1 v/v).
-
Immerse the warm TiO₂ photoanode into the dye solution and keep it in a sealed container in the dark for 12-24 hours.
-
After sensitization, remove the photoanode from the dye solution and rinse with the solvent used for the dye solution (e.g., acetonitrile) to remove non-adsorbed dye molecules.
-
Dry the sensitized photoanode in a gentle stream of air or nitrogen.
3. Assembly of the DSSC:
-
Prepare a counter electrode by depositing a thin layer of a platinum catalyst (e.g., from a solution of H₂PtCl₆ in isopropanol, followed by heating at 400°C) or a carbon-based catalyst onto another FTO glass slide.
-
Place a thin spacer (e.g., a 25-60 µm thick Surlyn film) around the TiO₂ film on the photoanode.
-
Assemble the sensitized photoanode and the counter electrode in a sandwich-like configuration, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at around 100-120°C to seal the cell.
-
Introduce the electrolyte solution (e.g., a solution of 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile) into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.
-
Seal the holes with a small piece of Surlyn and a coverslip.
III. Data Presentation
Quantitative performance data for DSSCs using the specific this compound ligand in a ruthenium complex is not widely available in the literature. Therefore, the following table presents data for closely related and well-characterized ruthenium bipyridyl sensitizers to provide a comparative context. Additionally, electrochemical data for a complex containing the 5,5'-isomer is included to infer its electronic properties.
Table 1: Photovoltaic Performance and Electrochemical Properties of Analogous Ruthenium Sensitizers
| Sensitizer (Ligands) | Jsc (mA/cm²) | Voc (V) | FF (%) | η (%) | HOMO (eV) | LUMO (eV) | Reference |
| TCR-1 (4,4',5,5'-tetracarboxy-2,2'-bipyridine, ancillary ligand) | - | - | - | 6.16 | - | - | [1] |
| TCR-2 (4,4',5,5'-tetracarboxy-2,2'-bipyridine, different ancillary ligand) | - | - | - | 6.23 | - | - | [1] |
| N719 (bis(4,4'-dicarboxy-2,2'-bipyridine), NCS) | 17.81 | 0.68 | 60.7 | 7.3 | -5.4 | -3.8 | [2] |
| [Ru(bpy)₂(diethyl-5,5'-dicarboxy-bpy)]²⁺ | N/A | N/A | N/A | N/A | -5.83 | -3.51 | [3] |
Note: HOMO and LUMO levels for the 5,5'-isomer are estimated from its reported oxidation and reduction potentials.
IV. Experimental Workflows and Signaling Pathways
A. Experimental Workflow for DSSC Fabrication and Characterization
Caption: Experimental workflow for DSSC synthesis, fabrication, and characterization.
B. Energy Level Diagram for a DSSC with a this compound-based Sensitizer
This diagram illustrates the relative energy levels of the components of the DSSC, which are crucial for efficient charge transfer. The HOMO and LUMO levels of the sensitizer are estimated from electrochemical data of analogous complexes.
Caption: Energy level diagram for a DSSC with a this compound sensitizer.
References
Application of 5,5'-Dicarboxy-2,2'-bipyridine in Photocatalytic CO₂ Reduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dicarboxy-2,2'-bipyridine (dcbpy) is a versatile heterocyclic organic ligand that has garnered significant attention in the field of photocatalytic carbon dioxide (CO₂) reduction. Its bidentate chelating nature, coupled with the presence of carboxylic acid functional groups, makes it an ideal building block for constructing sophisticated photocatalytic systems. These systems are designed to convert CO₂, a major greenhouse gas, into valuable chemical feedstocks such as carbon monoxide (CO), formic acid (HCOOH), and methane (CH₄), using light as the primary energy source.
The dcbpy ligand can be incorporated into various catalytic architectures, including molecular complexes, metal-organic frameworks (MOFs), and coordination polymers. The carboxylic acid moieties can act as anchoring groups for immobilization onto semiconductor surfaces or as proton relays during the catalytic cycle, while the bipyridine core serves as an efficient electron acceptor and transfer agent upon photoexcitation. This document provides detailed application notes and experimental protocols for the use of dcbpy in photocatalytic CO₂ reduction, aimed at researchers in academia and industry.
Application Notes
The primary application of this compound in this context is as a ligand in the synthesis of photosensitizers and catalysts for CO₂ reduction. It is a key component in systems that mimic natural photosynthesis, where light energy is harnessed to drive chemical transformations.
Key Roles of this compound:
-
Ligand in Homogeneous Photocatalysis: dcbpy is used to synthesize molecular catalysts, often based on ruthenium (Ru) or rhenium (Re) metal centers.[1] These complexes can act as both a photosensitizer, absorbing light, and a catalytic center for CO₂ reduction. The electronic properties of the dcbpy ligand can be tuned to optimize the light absorption and redox potentials of the complex.[2]
-
Linker in Metal-Organic Frameworks (MOFs): The dicarboxylate functionality allows dcbpy to act as a linker in the construction of MOFs.[3] These porous materials can be designed to have high surface areas for CO₂ adsorption and can incorporate catalytic metal centers. MOFs can offer advantages in terms of catalyst stability and recyclability. For instance, MOF-253, which is constructed from Al(OH)(dcbpy), has been used as a support for Ruthenium complexes, creating a bifunctional photocatalyst.[2][3]
-
Component of Coordination Polymers: dcbpy can be used to form coordination polymers with transition metals. These materials can exhibit catalytic activity for CO₂ reduction, with the polymer backbone providing a robust framework for the catalytic sites.[4]
Data Presentation
The following tables summarize quantitative data from representative studies on photocatalytic CO₂ reduction using this compound-based catalysts.
Table 1: Performance of a MOF-253-Supported Ruthenium Complex [2][3]
| Catalyst | Product(s) | Turnover Number (TON) | Selectivity | Conditions |
| MOF-253-Ru(dcbpy)₂ | Formic Acid, CO | 18.4 (total) | - | Visible light (λ > 420 nm), 1,2,3,4-tetrahydroisoquinoline (THIQ) as a sacrificial electron donor, in acetonitrile after 24 hours. |
Table 2: Performance of Rhenium-based Molecular Catalysts [5][6]
| Catalyst | Photosensitizer | Sacrificial Donor | Product(s) | TON | Selectivity | Solvent |
| Re(bpy)(CO)₃Br | [Ru(bpy)₃]²⁺ | BIH | CO | - | - | Acetonitrile |
| Mn(CN)(bpy)(CO)₃ | [Ru(dmb)₃]²⁺ | BNAH, TEOA | CO, HCOOH | 21, 127 | - | MeCN/TEOA |
Note: BIH = 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]-imidazoline; BNAH = 1-benzyl-1,4-dihydronicotinamide; TEOA = Triethanolamine; MeCN = Acetonitrile.
Experimental Protocols
Protocol 1: Synthesis of a Ruthenium-based Molecular Photosensitizer [Ru(bpy)₂(dcbpy)]Cl₂
This protocol is adapted from procedures for similar ruthenium bipyridine complexes.[7]
Materials:
-
Ru(bpy)₂Cl₂ (cis-Dichlorobis(2,2'-bipyridine)ruthenium(II))
-
This compound (dcbpy)
-
Ethanol/Water (1:1 v/v)
-
Methanol
-
Tetrahydrofuran (THF)
-
Argon gas supply
-
Standard reflux and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve Ru(bpy)₂Cl₂ and a slight molar excess of this compound in a 1:1 (v/v) mixture of ethanol and water.
-
Reflux the solution under an inert argon atmosphere for 48 hours. The color of the solution should change, indicating complex formation.
-
After cooling to room temperature, filter the solution to remove any unreacted ligand.
-
Evaporate the filtrate to dryness using a rotary evaporator.
-
Redissolve the resulting solid in a minimal amount of methanol and filter again to remove any insoluble impurities.
-
Precipitate the product by adding a large volume of THF to the methanol solution.
-
Allow the precipitation to complete overnight at a low temperature (e.g., 4 °C).
-
Collect the red solid product by filtration, wash with THF, and dry under vacuum.
Protocol 2: Photocatalytic CO₂ Reduction Experiment
This protocol outlines a general procedure for testing the photocatalytic activity of a dcbpy-based catalyst.
Materials:
-
Synthesized photocatalyst (e.g., MOF-253-Ru(dcbpy)₂ or a molecular complex)
-
A suitable solvent (e.g., acetonitrile)
-
A sacrificial electron donor (e.g., triethanolamine (TEOA) or 1-benzyl-1,4-dihydronicotinamide (BNAH))
-
High-purity CO₂ gas
-
A photoreactor equipped with a light source (e.g., a Xenon lamp with a cutoff filter for visible light irradiation) and a gas-tight septum
-
Gas chromatograph (GC) for gas product analysis
-
High-performance liquid chromatograph (HPLC) or Nuclear Magnetic Resonance (NMR) spectrometer for liquid product analysis
Procedure:
-
Place a known amount of the photocatalyst in the photoreactor vessel.
-
Add the solvent and the sacrificial electron donor to the reactor.
-
Seal the reactor and purge with high-purity CO₂ gas for at least 30 minutes to ensure a CO₂-saturated atmosphere.
-
If necessary, take an initial gas and liquid sample for baseline analysis.
-
Position the photoreactor in front of the light source and begin irradiation while maintaining constant stirring.
-
Periodically, take gas and liquid aliquots from the reactor using a gas-tight syringe for analysis.
-
Analyze the gas-phase products (e.g., CO, H₂, CH₄) using a GC.
-
Analyze the liquid-phase products (e.g., formic acid, formaldehyde) using HPLC or NMR.
-
Calculate the turnover number (TON) and selectivity for each product based on the amount of catalyst used and the moles of products formed.
Mandatory Visualizations
Caption: Experimental workflow for photocatalytic CO₂ reduction.
Caption: Generalized photocatalytic cycle for CO₂ reduction.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. xray.uky.edu [xray.uky.edu]
- 6. Photocatalytic Reduction of Carbon Dioxide to CO and HCO2H Using fac-Mn(CN)(bpy)(CO)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Purification of 5,5'-Dicarboxy-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5,5'-Dicarboxy-2,2'-bipyridine, a crucial building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical intermediates. Due to its poor solubility in many common organic solvents, specialized recrystallization methods are often required to achieve high purity.[1] This document outlines two effective methods: a mixed-solvent recrystallization and an acid-base purification.
Method Selection and Logic
The choice of purification method for this compound primarily depends on the nature of the impurities and the desired scale of purification. The following decision-making workflow can guide the selection process:
Caption: Decision workflow for selecting a purification method.
Data Presentation
| Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Solvent/Reagent Consumption (mL/g) | Observations (e.g., Crystal Morphology) |
| Method 1: Mixed-Solvent | DMF: Water: | ||||
| Method 2: Acid-Base | Base (e.g., 1M NaOH): Acid (e.g., 1M HCl): |
Experimental Protocols
Method 1: Mixed-Solvent Recrystallization using Dimethylformamide (DMF) and Water
This method is suitable for removing impurities that are either insoluble in hot DMF or remain soluble in the DMF/water mixture upon cooling. It is based on reports of using a large excess of DMF with a small amount of water for the recrystallization of similar compounds.
Materials:
-
Crude this compound
-
N,N-Dimethylformamide (DMF), analytical grade
-
Deionized water
-
Erlenmeyer flasks
-
Heated magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Vacuum oven
Protocol:
-
Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of DMF to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add DMF portion-wise until the solid completely dissolves. Avoid excessive boiling. Due to the compound's low solubility, a significant volume of DMF may be required.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a separate flask and a funnel (a stemless funnel is ideal). Quickly filter the hot solution through a fluted filter paper to remove the impurities.
-
Crystallization: To the hot, clear solution, add deionized water dropwise while stirring. The addition of water, an anti-solvent, will cause the solution to become turbid, indicating the onset of precipitation. Continue adding water until a significant amount of precipitate has formed.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum crystal recovery, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a small amount of a volatile solvent like ethanol or acetone to aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Method 2: Acid-Base Purification
This method leverages the acidic nature of the carboxylic acid groups to separate the compound from neutral or basic impurities. The compound is dissolved in an aqueous basic solution and then re-precipitated by the addition of acid. This is a robust method for purifying carboxylic acids with low solubility in organic solvents.[2]
Materials:
-
Crude this compound
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M) or another suitable base like aqueous ammonia.[2]
-
Aqueous hydrochloric acid (HCl) solution (e.g., 1 M) or another suitable acid.[2]
-
Beakers or Erlenmeyer flasks
-
Magnetic stirrer
-
pH paper or pH meter
-
Buchner funnel and flask
-
Filter paper
-
Vacuum oven
Protocol:
-
Dissolution in Base: Place the crude this compound in a beaker with a magnetic stir bar. Slowly add the aqueous NaOH solution while stirring until the solid completely dissolves. The formation of the sodium salt of the dicarboxylic acid significantly increases its aqueous solubility.
-
Filtration of Impurities: If any solid impurities remain undissolved (these would be base-insoluble impurities), filter the solution by gravity or vacuum filtration to obtain a clear filtrate.
-
Reprecipitation: With vigorous stirring, slowly add the aqueous HCl solution to the filtrate. The this compound will precipitate as a fine white solid as the solution becomes acidic.
-
pH Adjustment: Continue adding acid until the solution is acidic (pH 2-3), ensuring complete precipitation of the product. Check the pH using pH paper or a pH meter.
-
Digestion: Gently stir the suspension for about 30 minutes to allow for the crystals to grow, which can improve their filterability.
-
Isolation: Collect the purified product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals thoroughly with deionized water to remove any residual salts (e.g., NaCl).
-
Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMF is a potential reproductive toxin; handle with care and avoid inhalation and skin contact.
-
Handle acidic and basic solutions with caution.
By following these detailed protocols and utilizing the provided data table to track results, researchers can effectively purify this compound for their specific applications.
References
Application Notes and Protocols for Chemical Sensors Based on 5,5'-Dicarboxy-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, protocols, and performance data for the development and application of chemical sensors utilizing 5,5'-Dicarboxy-2,2'-bipyridine as a key recognition element. This versatile building block enables the creation of highly sensitive and selective fluorescent and electrochemical sensors for a variety of analytes, with significant applications in environmental monitoring, biomedical diagnostics, and pharmaceutical analysis.
Introduction to this compound in Chemical Sensing
This compound is a heterocyclic compound that serves as an excellent chelating ligand for a wide range of metal ions.[1] Its bipyridyl core provides two nitrogen atoms for coordination, while the two carboxylic acid groups at the 5 and 5' positions offer additional binding sites and a means for further functionalization or immobilization. This multi-dentate coordination capability is central to its application in chemical sensing.[1]
The fundamental principle behind the use of this compound in sensing is the change in its photophysical or electrochemical properties upon complexation with a target analyte, often mediated by a metal ion. This change can manifest as an enhancement or quenching of fluorescence, a shift in absorption spectra, or a change in electrochemical signals, providing a measurable output for the detection and quantification of the analyte.
Fluorescent Chemosensors for Metal Ion Detection
Fluorescent sensors based on this compound and its derivatives are widely employed for the detection of various metal ions, particularly zinc (Zn²⁺).[2][3][4][5] The general mechanism involves the formation of a complex between the ligand, a metal ion, and in some cases, the target analyte. This complexation event alters the electronic structure of the fluorophore, leading to a change in its fluorescence properties.
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
A common signaling mechanism is Chelation-Enhanced Fluorescence (CHEF). In the free ligand, non-radiative decay processes can quench fluorescence. Upon binding to a metal ion like Zn²⁺, the ligand's conformational rigidity increases, which can suppress these non-radiative pathways and lead to a significant enhancement in fluorescence intensity.[3]
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Experimental Protocol: Fluorescent Detection of Zn²⁺
This protocol outlines the general steps for the detection of Zn²⁺ ions in an aqueous sample using a this compound-based fluorescent probe.
Materials:
-
This compound-based fluorescent probe
-
HEPES buffer (10 mM, pH 7.4)
-
Standard solution of ZnCl₂ (1 mM)
-
Deionized water
-
Sample containing unknown Zn²⁺ concentration
-
Fluorescence spectrophotometer
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent like DMSO. Dilute the stock solution with HEPES buffer to a final working concentration (e.g., 10 µM).
-
Calibration Curve:
-
Prepare a series of standard Zn²⁺ solutions with concentrations ranging from the expected lower to upper limits of detection by diluting the ZnCl₂ stock solution in HEPES buffer.
-
To a set of cuvettes, add the probe solution.
-
Add increasing volumes of the standard Zn²⁺ solutions to the cuvettes.
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of Zn²⁺ concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Add the sample with the unknown Zn²⁺ concentration to a cuvette containing the probe solution.
-
Incubate under the same conditions as the standards.
-
Measure the fluorescence intensity.
-
Determine the Zn²⁺ concentration in the sample by interpolating the fluorescence intensity value on the calibration curve.
-
Quantitative Data for a Representative Zn²⁺ Fluorescent Sensor
The following table summarizes the performance of a representative fluorescent sensor for Zn²⁺ based on a bipyridine derivative.
| Parameter | Value | Reference |
| Analyte | Zn²⁺ | [2] |
| Linear Range | 0.2–7.0 ppm | [6] |
| Limit of Detection (LOD) | 2.36 x 10⁻⁸ M | [2] |
| Binding Stoichiometry (Probe:Zn²⁺) | 1:1 | [4] |
| Response Time | < 1 minute | [2] |
| pH Range | 7-8 | [4] |
Electrochemical Sensors for Heavy Metal Detection
This compound can be incorporated into electrochemical sensors for the detection of heavy metal ions. The carboxylic acid groups facilitate the immobilization of the ligand onto electrode surfaces, such as glassy carbon or gold electrodes.[6] The bipyridine unit acts as a recognition site for heavy metal ions.
Sensing Mechanism: Stripping Voltammetry
Anodic Stripping Voltammetry (ASV) is a highly sensitive electrochemical technique often employed for heavy metal detection. The process involves two steps:
-
Preconcentration: A negative potential is applied to the working electrode, causing the target metal ions in the sample to be reduced and deposited onto the electrode surface, where they can be complexed by the immobilized this compound.
-
Stripping: The potential is then scanned in the positive direction, which re-oxidizes the accumulated metal atoms back into ions. This stripping process generates a current peak at a potential characteristic of the metal, and the peak height is proportional to the concentration of the metal in the sample.
Experimental Workflow: Electrochemical Sensor Fabrication and Use
The following diagram illustrates the typical workflow for fabricating and using an electrochemical sensor modified with this compound.
References
- 1. A highly selective and ratiometric fluorescent sensor for relay recognition of zinc(ii) and sulfide ions based on modulation of excited-state intramolecular proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent chemosensors for Zn2+ - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. A sensitive and rapid determination of zinc ion (Zn2+) using electrochemical sensor based on f-MWCNTs/CS/PB/AuE in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Spectroscopy of 5,5'-Dicarboxy-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dicarboxy-2,2'-bipyridine (dcbpy) is a versatile heterocyclic compound widely utilized as a chelating agent and a fundamental building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1] Its bipyridyl core provides strong metal-coordinating capabilities, while the carboxyl groups at the 5 and 5' positions offer sites for further functionalization and influence the molecule's solubility and electronic properties.[1] Fluorescence spectroscopy is a powerful technique to study the intrinsic photophysical properties of dcbpy and to probe its interactions with metal ions and other molecules, which is of significant interest in the development of fluorescent sensors and novel therapeutic agents.
These application notes provide a detailed experimental setup and protocols for the fluorescence spectroscopy of this compound, including sample preparation, instrumentation, and data analysis.
Physicochemical Properties and Solubility
Proper sample preparation is critical for obtaining reliable fluorescence data. The solubility of dcbpy is a key factor to consider.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₈N₂O₄ | [2] |
| Molecular Weight | 244.20 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| UV/Vis Absorption Maxima (λmax) | 249 nm, 298 nm (in 1:3 DMSO:PBS, pH 7.2) | [4] |
| Solubility | Sparingly soluble in aqueous buffers. Slightly soluble in DMSO. |
Note on Solubility: For fluorescence studies in aqueous media, it is recommended to first dissolve the dcbpy in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted with the desired aqueous buffer to the final working concentration. It is advised not to store the aqueous solution for more than one day to avoid potential degradation or precipitation.
Experimental Protocols
Protocol 1: Basic Fluorescence Spectroscopy of this compound
This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of dcbpy.
1. Materials and Reagents:
-
This compound (dcbpy)
-
Dimethyl Sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.2, or other buffer of choice
-
Volumetric flasks and pipettes
-
Quartz cuvettes for fluorescence spectroscopy
2. Preparation of Stock Solution:
-
Accurately weigh a small amount of dcbpy powder.
-
Dissolve the dcbpy in a minimal amount of DMSO to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure the solid is completely dissolved.
3. Preparation of Working Solution:
-
Dilute the DMSO stock solution with the desired buffer (e.g., PBS pH 7.2) to achieve the final working concentration. A typical starting concentration for fluorescence measurements is in the micromolar range (e.g., 1-10 µM).
-
The final concentration of DMSO in the working solution should be kept low (typically <1%) to minimize its effect on the measurement.
-
Prepare a blank sample containing the same concentration of DMSO and buffer without dcbpy.
4. Instrumentation and Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths. A good starting point is 5 nm for both. These may need to be adjusted to optimize the signal-to-noise ratio.
-
Place the blank solution in the cuvette holder and record a blank spectrum for both excitation and emission scans.
-
Replace the blank with the dcbpy working solution.
-
To determine the emission spectrum:
-
Set the excitation wavelength to one of the known absorption maxima, for example, 298 nm.[4]
-
Scan the emission monochromator over a suitable wavelength range (e.g., 320 nm to 600 nm).
-
-
To determine the excitation spectrum:
-
Set the emission wavelength to the peak of the measured emission spectrum.
-
Scan the excitation monochromator over a suitable wavelength range (e.g., 230 nm to 350 nm).
-
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectra.
Expected Results: The excitation spectrum should resemble the absorption spectrum. The emission spectrum will show the fluorescence profile of dcbpy under the specific experimental conditions. The fluorescence of bipyridine derivatives is known to be sensitive to the polarity of the solvent.[5]
Protocol 2: pH-Dependent Fluorescence Studies
The carboxylic acid groups of dcbpy suggest that its fluorescence properties will be sensitive to pH changes due to protonation/deprotonation.
1. Materials and Reagents:
-
dcbpy stock solution in DMSO
-
A series of buffers with varying pH values (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range).
-
pH meter
2. Sample Preparation:
-
Prepare a series of working solutions by diluting the dcbpy stock solution into the different pH buffers. Ensure the final concentration of dcbpy and DMSO is the same in all samples.
-
Measure and record the final pH of each solution.
3. Measurement:
-
Following the procedure in Protocol 1, record the fluorescence emission spectrum for each sample at a fixed excitation wavelength (e.g., 298 nm).
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
Expected Results: A titration curve will be generated, showing the change in fluorescence intensity with pH. This can be used to determine the pKa values of the excited state. The fluorescence of molecules with carboxylic acid groups often changes with pH.[6][7]
Protocol 3: Fluorescence Quenching Studies with Metal Ions
A key application of dcbpy is in the detection of metal ions, which can quench its fluorescence.
1. Materials and Reagents:
-
dcbpy working solution (prepared as in Protocol 1)
-
Stock solutions of various metal salts (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂) of known concentrations in the same buffer as the dcbpy solution.
2. Titration and Measurement:
-
Place a known volume of the dcbpy working solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum (F₀).
-
Make successive small additions of the metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and record the new fluorescence emission spectrum (F).
-
Correct for dilution by multiplying the observed fluorescence intensity by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.
3. Data Analysis:
-
Plot the ratio of the initial fluorescence intensity to the measured fluorescence intensity (F₀/F) against the concentration of the metal ion quencher [Q].
-
This is a Stern-Volmer plot, which can provide information about the quenching mechanism (static or dynamic).
Expected Results: A decrease in fluorescence intensity upon addition of certain metal ions is expected. The extent of quenching will depend on the specific metal ion and its interaction with dcbpy.[8]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Photophysical Properties of this compound
| Parameter | Solvent/Buffer | Value |
| Absorption λmax (nm) | DMSO:PBS (1:3), pH 7.2 | 249, 298 |
| Excitation λmax (nm) | To be determined experimentally | |
| Emission λmax (nm) | To be determined experimentally | |
| Quantum Yield (ΦF) | To be determined experimentally | |
| Fluorescence Lifetime (τ) | To be determined experimentally |
Table 2: pH Dependence of dcbpy Fluorescence
| pH | Excitation λ (nm) | Emission λmax (nm) | Relative Fluorescence Intensity |
| 3.0 | 298 | Value | Value |
| 5.0 | 298 | Value | Value |
| 7.0 | 298 | Value | Value |
| 9.0 | 298 | Value | Value |
Table 3: Fluorescence Quenching by Metal Ions
| Metal Ion | Concentration (µM) | Emission λmax (nm) | F₀/F |
| Cu²⁺ | 0 | Value | 1.0 |
| 5 | Value | Value | |
| 10 | Value | Value | |
| Ni²⁺ | 0 | Value | 1.0 |
| 5 | Value | Value | |
| 10 | Value | Value |
Visualizations
Caption: Experimental workflow for fluorescence spectroscopy of dcbpy.
Caption: Signaling pathways for fluorescence quenching of dcbpy by metal ions.
References
- 1. This compound | 1802-30-8 | Benchchem [benchchem.com]
- 2. (2,2'-Bipyridine)-5,5'-dicarboxylic acid | C12H8N2O4 | CID 192744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. 5-Arylvinyl-2,2′-bipyridyls: Bright “push–pull” dyes as components in fluorescent indicators for zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Ensemble and Single-Molecule Studies on Fluorescence Quenching in Transition Metal Bipyridine-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,5'-Dicarboxy-2,2'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 5,5'-Dicarboxy-2,2'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported and reliable method for synthesizing this compound is the oxidation of 5,5'-dimethyl-2,2'-bipyridine using a strong oxidizing agent, most commonly potassium permanganate (KMnO₄) in an aqueous medium.[1] This method is favored for its relatively straightforward procedure and decent yields, typically ranging from 70-74%.
Q2: What are the critical parameters that influence the yield of the KMnO₄ oxidation reaction?
A2: Several parameters are crucial for maximizing the yield and purity of the final product. These include:
-
Stoichiometry of KMnO₄: An excess of KMnO₄ is required to ensure complete oxidation of both methyl groups.
-
Reaction Temperature: The reaction is typically performed at reflux to ensure a sufficient reaction rate.
-
Reaction Time: Adequate time is necessary for the reaction to go to completion. Monitoring the reaction progress is advisable.
-
pH of the reaction medium: The oxidation is generally carried out under neutral to slightly basic conditions, followed by acidification during workup to precipitate the product.
Q3: What are the main challenges encountered during the synthesis and purification?
A3: The primary challenges include:
-
Removal of Manganese Dioxide (MnO₂): The reaction produces a significant amount of MnO₂ as a fine brown precipitate, which can be difficult to filter and may co-precipitate with the product, reducing the yield.
-
Product Solubility: this compound has low solubility in water and many common organic solvents, which can complicate purification by recrystallization.[2]
-
Incomplete Oxidation: If the reaction conditions are not optimal, partially oxidized byproducts may form, leading to a lower yield of the desired dicarboxylic acid.
Q4: Are there any alternative methods for synthesizing this compound?
A4: Yes, while the KMnO₄ oxidation is the most common, other methods have been reported, although they are less frequently used. One such alternative involves a two-step process:
-
Enamination of 5,5'-dimethyl-2,2'-bipyridine.
-
Subsequent oxidative cleavage of the enamine groups to form the dicarboxylic acid.[3]
Another approach involves the use of other strong oxidizing agents such as potassium dichromate (K₂Cr₂O₇) in sulfuric acid, followed by treatment with nitric acid. However, this method involves the use of highly toxic chromium compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete oxidation of the starting material. 2. Product loss during the filtration of MnO₂. 3. Inefficient precipitation of the product during acidification. 4. Product loss during recrystallization due to inappropriate solvent choice. | 1. Ensure a sufficient excess of KMnO₄ is used. Increase reaction time or temperature if necessary. Monitor the reaction by TLC. 2. After filtration of MnO₂, wash the filter cake thoroughly with hot water to recover any adsorbed product. Consider using a filter aid like Celite to improve filtration. 3. Cool the solution adequately after acidification to ensure maximum precipitation. Check the pH to ensure it is sufficiently acidic (pH 1-2). 4. Use a minimal amount of a suitable hot solvent for recrystallization (e.g., a large volume of boiling water or a DMSO/water mixture) and allow for slow cooling. |
| Product is a brownish or off-white powder | 1. Contamination with MnO₂. 2. Presence of partially oxidized byproducts. | 1. Thoroughly wash the crude product with dilute acid to dissolve any remaining MnO₂. Multiple recrystallizations may be necessary. 2. Purify the product by recrystallization. Consider using a solvent system that selectively dissolves the desired product, leaving impurities behind. |
| Difficulty in filtering the MnO₂ precipitate | The fine particulate nature of MnO₂ can clog filter paper. | Use a bed of Celite or another filter aid on top of the filter paper to improve the filtration rate and prevent clogging. Centrifugation followed by decantation of the supernatant can also be an effective alternative. |
| Product is insoluble in common recrystallization solvents | This compound has inherently low solubility in many solvents due to its rigid, planar structure and strong intermolecular hydrogen bonding. | Recrystallization can be achieved from a large volume of boiling water. Alternatively, dissolve the crude product in a minimal amount of hot DMSO and then add hot water until the solution becomes turbid. Allow the solution to cool slowly to form pure crystals. The product is also soluble in aqueous base, so it can be dissolved in a dilute base, filtered, and then re-precipitated by adding acid.[2] |
Experimental Protocols
Key Experiment: Synthesis via Potassium Permanganate Oxidation
Objective: To synthesize this compound by oxidizing 5,5'-dimethyl-2,2'-bipyridine with potassium permanganate.
Materials:
-
5,5'-dimethyl-2,2'-bipyridine
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5,5'-dimethyl-2,2'-bipyridine in deionized water.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly and portion-wise, add a significant excess of solid potassium permanganate (KMnO₄) to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue refluxing for several hours until the reaction is complete (monitor by TLC by taking a small aliquot, filtering it, acidifying, and spotting against the starting material).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot deionized water to recover any product that may have been adsorbed.
-
Combine the filtrate and the washings, and while stirring, carefully add concentrated hydrochloric acid until the pH is approximately 1-2.
-
A white precipitate of this compound will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white precipitate by filtration, wash with cold deionized water, and dry under vacuum.
Purification:
-
The crude product can be recrystallized from a large volume of boiling water or by dissolving in a minimal amount of hot DMSO followed by the addition of hot water and slow cooling.
Data Presentation
| Synthesis Method | Starting Material | Oxidizing Agent | Typical Yield | Reference |
| Permanganate Oxidation | 5,5'-dimethyl-2,2'-bipyridine | KMnO₄ | 70-74% | [1] |
| Dichromate Oxidation | 5,5'-dimethyl-2,2'-bipyridine | K₂Cr₂O₇/H₂SO₄, then HNO₃ | Not specified | Mentioned as an alternative |
| Enamine Oxidation | 5,5'-dimethyl-2,2'-bipyridine | Two steps: Enamination, then oxidative cleavage | Not specified | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low synthesis yield.
References
overcoming solubility issues of 5,5'-Dicarboxy-2,2'-bipyridine in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 5,5'-Dicarboxy-2,2'-bipyridine in organic solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
Problem 1: The compound is not dissolving in my organic solvent (e.g., DMF, DMSO, acetonitrile).
-
Cause: this compound has inherently low solubility in many neutral organic solvents due to its crystalline structure and the presence of strong intermolecular hydrogen bonding from the carboxylic acid groups.
-
Solution 1: Deprotonation to Form a Soluble Salt. The most effective method to significantly increase solubility is to deprotonate the carboxylic acid groups using a base. This forms a salt which is much more soluble in polar organic solvents.
-
Recommendation: Add a stoichiometric amount (or a slight excess) of a suitable base. For many applications, a tertiary amine like triethylamine is a good choice as it is organic-soluble and can be removed under vacuum. For aqueous or polar protic systems, an inorganic base like sodium hydroxide can be used.
-
-
Solution 2: Heating. Applying heat can help overcome the lattice energy of the solid and increase the rate and extent of dissolution.
-
Recommendation: Gently heat the solvent/compound mixture while stirring. "Hot DMF" is often cited as a viable method. Be cautious and aware of the solvent's boiling point and the compound's stability at elevated temperatures.
-
-
Solution 3: Co-solvency. Using a mixture of solvents can improve solubility.
-
Recommendation: A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with an aqueous buffer.
-
Problem 2: The compound dissolves with heating, but precipitates out upon cooling.
-
Cause: You have created a supersaturated solution at a higher temperature, and the compound's solubility limit is exceeded as the solution cools to room temperature.
-
Solution 1: Use the Solution Warm. If your experimental conditions allow, you can maintain the solution at an elevated temperature to keep the compound dissolved.
-
Solution 2: Induce Salt Formation. If not already done, add a base as described in "Problem 1, Solution 1". The resulting salt form is likely to have much higher solubility at room temperature, preventing precipitation.
-
Solution 3: Re-evaluate Solvent and Concentration. It may be necessary to use a different solvent system or work with a lower concentration that is within the compound's solubility limit at room temperature.
Problem 3: After adding a base, the solution is hazy or a precipitate still forms.
-
Cause 1: Insufficient Base. An inadequate amount of base may only partially deprotonate the this compound, leading to a mixture of the insoluble acid and the more soluble salt.
-
Recommendation: Ensure at least two equivalents of a monoprotic base are added for each equivalent of the dicarboxylic acid to achieve full deprotonation.
-
-
Cause 2: Insoluble Salt Formation. The counterion from the base may be forming an insoluble salt with the deprotonated this compound in the chosen solvent.
-
Recommendation: Consider using a different base with a more soluble counterion. For instance, if a sodium salt is precipitating, a tetrabutylammonium salt (formed by adding tetrabutylammonium hydroxide) may be more soluble in organic solvents.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in common organic solvents?
A: The poor solubility is primarily due to the two carboxylic acid groups, which can form strong intermolecular hydrogen bonds. This creates a stable, high-lattice-energy crystalline structure that is difficult for solvent molecules to break down. Additionally, the molecule can exist as a zwitterion, where the acidic proton of a carboxylic acid is transferred to a basic nitrogen on the pyridine ring, leading to a charged species that is not well-solvated by many organic solvents.
Q2: What is the most reliable way to dissolve this compound for use in organic reactions?
A: The most reliable method is to convert it to its carboxylate salt by adding a base. Adding a few drops of triethylamine to a suspension in solvents like DMF or DMSO is often effective. This deprotonates the carboxylic acids, breaking the intermolecular hydrogen bonding and forming a more soluble salt.
Q3: Is there any quantitative data on the solubility of this compound?
A: Quantitative data is limited. However, one documented value is a solubility of approximately 0.25 mg/mL in a 1:3 mixture of DMSO and phosphate-buffered saline (PBS, pH 7.2) .
Q4: Can I dissolve this compound in aqueous solutions?
A: It is sparingly soluble in neutral aqueous buffers. However, its solubility in water is significantly increased by adding a base (e.g., NaOH, KOH) to form the deprotonated, water-soluble dicarboxylate salt.
Q5: I need to prepare a stock solution. What is the recommended procedure?
A: To prepare a stock solution, it is advisable to first dissolve the this compound in a minimal amount of a solvent in which it has some solubility (like DMSO) and then add a base to aid dissolution, or dilute with an appropriate buffer. For aqueous applications, a recommended procedure is to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. For organic applications, suspending the compound in the desired solvent (e.g., DMF) and then adding a base like triethylamine is a common strategy.
Q6: Will the addition of a base interfere with my subsequent experiment?
A: This is a critical consideration. If your reaction is sensitive to bases, the addition of reagents like triethylamine or NaOH could be problematic. In such cases, you must consider the compatibility of the base with your experimental setup. If the base is volatile (like triethylamine), it may be possible to remove it under vacuum after dissolution and before proceeding with your reaction.
Quantitative Solubility Data
The available quantitative data for the solubility of this compound is summarized below.
| Solvent System | Temperature | Concentration | Citation |
| 1:3 DMSO:PBS (pH 7.2) | Ambient | ~0.25 mg/mL | |
| DMSO | Ambient | Slightly soluble | |
| Aqueous Buffers | Ambient | Sparingly soluble | |
| Hot DMF | Elevated | Soluble (qualitative) |
Experimental Protocols
Protocol 1: Solubilization by Deprotonation with an Organic Base (for use in Organic Solvents)
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the desired volume of the organic solvent (e.g., DMF, DMSO). The compound will likely form a suspension.
-
Base Addition: While stirring, add triethylamine (Et₃N) dropwise. A molar ratio of at least 1:2 (compound:Et₃N) is recommended to ensure complete deprotonation of both carboxylic acid groups.
-
Dissolution: Continue stirring at room temperature. Gentle warming can be applied if dissolution is slow. The suspension should clarify as the soluble triethylammonium salt forms.
-
Usage: The resulting solution can be used directly in reactions. Note that the solution will contain the triethylammonium salt of your compound.
Protocol 2: Solubilization using a Co-solvent System (for Aqueous Applications)
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in pure DMSO. For example, dissolve 1 mg of the compound in 1 mL of DMSO.
-
Dilution: In a separate container, prepare your desired aqueous buffer (e.g., PBS, pH 7.2).
-
Final Preparation: While vortexing or vigorously stirring the aqueous buffer, slowly add the DMSO stock solution to the buffer to achieve the final desired concentration. Do not exceed the solubility limit (approx. 0.25 mg/mL in 1:3 DMSO:PBS).
-
Stability: It is recommended not to store the final aqueous solution for more than one day as the compound may precipitate over time.
Visualizations
Below are diagrams illustrating the logical workflows for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: The relationship between protonation state and solubility.
stability of 5,5'-Dicarboxy-2,2'-bipyridine under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5,5'-Dicarboxy-2,2'-bipyridine (dcbpy) under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is a robust molecule with good chemical stability. The bipyridine core is generally stable, and the carboxylic acid groups are also relatively stable. However, long-term storage of aqueous solutions is not recommended, as gradual degradation may occur, especially under harsh pH conditions or exposure to light. For optimal stability, it is best to prepare fresh solutions for your experiments. A product information sheet suggests not storing aqueous solutions for more than one day.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH due to its two carboxylic acid groups and two pyridine nitrogen atoms.
-
Acidic pH (pH < 2): The pyridine nitrogens become protonated, increasing the solubility in acidic media.
-
Neutral pH (pH ≈ 4-6): The molecule exists as a zwitterion with both protonated nitrogens and deprotonated carboxylates, leading to very low aqueous solubility.
-
Basic pH (pH > 7): The carboxylic acid groups are deprotonated, forming a dicarboxylate salt that is significantly more soluble in aqueous solutions. It is readily soluble as the doubly deprotonated form in aqueous base[1].
Q3: What are the pKa values for this compound?
A3: While exact experimental values can vary with ionic strength and temperature, the approximate pKa values for this compound are:
-
pKa1 & pKa2 (Carboxylic Acids): ~3.5 - 4.5
-
pKa3 & pKa4 (Pyridine Nitrogens): ~1.5 - 2.5 and a second much lower value for the second protonation. Some discussions suggest a pKa of around 5 for the protonation of at least one of the pyridine rings[1].
Q4: Can I expect degradation of this compound under strongly acidic or basic conditions?
A4: While the molecule is generally stable, prolonged exposure to extreme pH values (e.g., pH < 1 or pH > 13) and elevated temperatures may lead to slow degradation. Potential degradation pathways could include decarboxylation at very high temperatures, although this is generally not a concern under typical experimental conditions. Forced degradation studies are recommended to understand the specific degradation profile under your experimental stress conditions.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during experiment. | pH of the solution is near the isoelectric point of the compound, leading to low solubility. | Adjust the pH of your solution. For increased solubility, either lower the pH to < 2 or raise it to > 7. When working with organic co-solvents, ensure the compound is fully dissolved before adding the aqueous component. |
| Inconsistent experimental results over time with the same stock solution. | The compound may be degrading in solution. Aqueous solutions of dcbpy are not recommended for storage longer than one day. | Prepare fresh solutions of this compound for each experiment. If a stock solution must be stored, keep it at a low temperature (2-8 °C), protected from light, and for the shortest possible time. |
| Difficulty dissolving the compound in aqueous buffers. | This compound has low solubility in neutral aqueous buffers. | First, dissolve the compound in a minimal amount of a compatible organic solvent like DMSO, and then slowly add the aqueous buffer while stirring to the desired final concentration. For example, a solubility of approximately 0.25 mg/mL is achieved in a 1:3 solution of DMSO:PBS (pH 7.2). |
| Observed changes in the UV-Vis spectrum of the compound during the experiment. | The protonation state of the molecule is changing due to a shift in pH, or potential degradation is occurring. | Confirm the pH of your solution is stable throughout the experiment. If the pH is constant, the spectral changes may indicate degradation. Use a stability-indicating method like HPLC to monitor the purity of the compound over time. |
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH Range | Predominant Species | Expected Aqueous Solubility | Notes |
| < 2 | Dicationic | High | Both pyridine nitrogens are protonated. |
| 2 - 4 | Monocationic/Neutral | Low to Moderate | One pyridine nitrogen is protonated, and carboxylic acids are protonated. |
| 4 - 6 | Zwitterionic/Neutral | Very Low | Near the isoelectric point. |
| 6 - 8 | Monoanionic/Dianionic | Moderate to High | One or both carboxylic acids are deprotonated. A solubility of ~0.25 mg/mL is reported in 1:3 DMSO:PBS at pH 7.2. |
| > 8 | Dianionic | High | Both carboxylic acids are deprotonated. |
Table 2: Summary of Stability Profile
| Condition | Stability | Potential Degradation Pathway |
| Acidic (pH 1-3) | Generally Stable | Potential for slow hydrolysis of impurities, but the core structure is robust. |
| Neutral (pH 6-8) | Moderately Stable | Limited stability in aqueous solution over extended periods. |
| Basic (pH 11-13) | Generally Stable | The deprotonated form is stable, but extreme basic conditions and heat could promote slow degradation. |
| Elevated Temperature (>60°C) | Moderate | May accelerate degradation, especially at extreme pH values. |
| Light Exposure | Moderate | Photodegradation is possible with prolonged exposure. Solutions should be protected from light. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Express the solubility at each pH in units such as mg/mL or mol/L.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 70 °C).
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., ICH option 2).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Analysis: Calculate the percentage of degradation at each time point for each stress condition.
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Relationship between pH, predominant species, and aqueous solubility of dcbpy.
References
Technical Support Center: Optimizing Solvothermal Synthesis of MOFs with 5,5'-Dicarboxy-2,2'-bipyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing the 5,5'-dicarboxy-2,2'-bipyridine ligand.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the solvothermal synthesis of MOFs with this compound?
A1: The synthesis typically involves a metal salt, the organic linker this compound (also known as H2bpdc), and a solvent. Commonly used metal salts include nitrates, chlorides, or acetates of various metals such as cerium(III), zirconium(IV), zinc(II), manganese(II), and cobalt(II). N,N-dimethylformamide (DMF) is a frequently used solvent.
Q2: What is the role of a modulator in the synthesis?
A2: A modulator is a substance added in small quantities to the reaction mixture to influence the crystallization process. Modulators, often monofunctional carboxylic acids like benzoic acid or even mineral acids like HCl, compete with the organic linker for coordination to the metal centers. This competition can slow down the nucleation and growth rates, leading to more crystalline materials with fewer defects and potentially larger crystal sizes.
Q3: How does the reaction temperature affect the final MOF structure?
A3: Reaction temperature is a critical parameter that significantly influences the formation and structure of MOFs. Generally, higher temperatures can lead to an increase in the dimensionality and density of the resulting framework.[1] Temperature affects both the reaction thermodynamics and kinetics, and adjusting it can be a tool to target specific topologies.[1]
Q4: Can the solvent composition alter the outcome of the synthesis?
A4: Yes, even small changes in the solvent system can lead to different MOF structures. The flexibility of the metal's coordination geometry allows the framework formation to adapt to different solvent environments, sometimes resulting in the formation of distinct phases or polymorphs.[2]
Troubleshooting Guide
Issue 1: The product is amorphous or has low crystallinity.
An amorphous or poorly crystalline product is a common issue in MOF synthesis. This can be diagnosed by the absence of sharp peaks in the Powder X-ray Diffraction (PXRD) pattern.
Possible Causes and Solutions:
-
Reaction Rate is Too Fast: Rapid nucleation and growth can lead to disordered materials.
-
Solution: Decrease the reaction temperature to slow down the kinetics.
-
Solution: Introduce a modulator (e.g., a monocarboxylic acid) to compete with the linker and slow down the formation of the framework.
-
-
Incorrect Solvent System: The solvent plays a crucial role in dissolving the precursors and mediating the reaction.
-
Solution: Ensure the metal salt and linker are fully dissolved in the solvent before heating.
-
Solution: Experiment with different solvent mixtures to alter the solubility and reaction kinetics.
-
-
Inadequate Reaction Time: The crystallization process may not have had sufficient time to complete.
-
Solution: Increase the reaction time.
-
Caption: Troubleshooting workflow for low crystallinity.
Issue 2: An unexpected product or phase is formed.
Sometimes, the reaction yields a known but undesired phase, or an entirely new and uncharacterized product.
Possible Causes and Solutions:
-
Solvent Decomposition: Under certain solvothermal conditions (e.g., high temperatures), solvents like DMF can decompose. For instance, DMF can hydrolyze to produce formate ions, which can then coordinate to the metal centers, leading to the formation of a formate-based coordination polymer instead of the intended MOF.
-
Subtle Variations in Reaction Conditions: As demonstrated in the synthesis of cerium-based MOFs with this compound, minor adjustments to the solvent environment can result in the formation of different, distinct MOF structures.[2]
-
Solution: Carefully control the reaction parameters, including the solvent ratios, temperature, and reaction time. Meticulous record-keeping is essential to ensure reproducibility.
-
Solution: Characterize the unexpected product thoroughly to understand its structure and formation mechanism, which can provide insights for future synthesis design.
-
Caption: Logical flow for addressing unexpected product formation.
Data Presentation
Table 1: Summary of Solvothermal Conditions for MOF Synthesis
| Metal Salt | Ligand | Solvent(s) | Temperature (°C) | Time (h) | Modulator | Resulting MOF Example |
| Cerium(III) nitrate hexahydrate | This compound | DMF | Not specified | Not specified | None | {[Ce2(H2O)(bpdc)3(dmf)2]·2(dmf)}n[2] |
| Zirconium(IV) chloride | This compound | DMF | 100 | 0.25 | Not specified | Ce-UiO-66-BPyDC[3] |
| Zinc nitrate hexahydrate | Terephthalic acid (for comparison) | DMF | 105 - 140 | 12 - 144 | None | MOF-5[4] |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Cerium-based MOF with this compound
This protocol is a general representation based on typical solvothermal methods.
-
Preparation of Precursor Solution:
-
In a glass vial, dissolve an appropriate amount of cerium(III) nitrate hexahydrate and this compound in N,N-dimethylformamide (DMF).
-
Ensure the mixture is homogenous by using an ultrasonic bath for approximately 15-20 minutes.
-
-
Reaction:
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to the desired temperature (e.g., 100-120 °C) and maintain for a specified duration (e.g., 24-72 hours).
-
-
Isolation and Purification:
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the resulting crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF to remove any unreacted starting materials.
-
To remove the high-boiling point DMF from the pores, exchange the solvent by immersing the product in a more volatile solvent (e.g., ethanol or methanol) for a period of time, replacing the solvent multiple times.
-
-
Activation:
-
Dry the solvent-exchanged product under vacuum, possibly with gentle heating, to remove the volatile solvent from the pores and activate the MOF for subsequent applications.
-
Caption: General experimental workflow for MOF synthesis.
References
identifying common side products in 5,5'-Dicarboxy-2,2'-bipyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5'-dicarboxy-2,2'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound via oxidation of 5,5'-dimethyl-2,2'-bipyridine?
The most prevalent impurities are the unreacted starting material, 5,5'-dimethyl-2,2'-bipyridine , and the product of incomplete oxidation, 5-carboxy-5'-methyl-2,2'-bipyridine . The presence of these species can lead to a lower purity of the final product, often around 70% before rigorous purification.[1]
Q2: My final product is a brownish precipitate, not the expected white powder. What could be the cause?
A brownish color in the final product is typically due to the presence of manganese dioxide (MnO₂) precipitate, a byproduct of the potassium permanganate (KMnO₄) oxidation. This indicates that the filtration step to remove MnO₂ was not sufficient. It is crucial to thoroughly filter the reaction mixture while it is still hot.
Q3: I am struggling to dissolve my crude this compound for recrystallization. What solvents are recommended?
This compound has notoriously poor solubility in many common organic solvents. For purification, dissolving the crude product in a basic aqueous solution (e.g., by adding NaOH or KOH to reach a pH > 8) to form the carboxylate salt is effective. The product can then be reprecipitated as the free acid by adding a strong acid like HCl until the pH is around 2-3. For analytical purposes, Dimethyl sulfoxide (DMSO) can be used, although solubility might still be limited.
Q4: After acidification, I am getting a very fine precipitate that is difficult to filter. How can I improve the precipitation?
To obtain a more crystalline and easily filterable precipitate, it is recommended to perform the acidification slowly and cool the mixture in a refrigerator overnight. This allows for the slow formation of larger crystals.
Q5: My NMR spectrum shows peaks that correspond to both the starting material and the desired product. How can I drive the reaction to completion?
If incomplete conversion is observed, you can try the following:
-
Increase the reaction time: Ensure the reaction is refluxed for a sufficient period. Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable to confirm the disappearance of the starting material.
-
Increase the amount of oxidizing agent: A slight excess of potassium permanganate can help to ensure complete oxidation of both methyl groups. However, a large excess should be avoided as it can complicate the work-up.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reflux time and/or the molar ratio of KMnO₄. Monitor the reaction progress using TLC. |
| Product loss during work-up. | Ensure complete precipitation by acidifying to a low pH (2-3) and allowing sufficient time for crystallization at low temperature. | |
| Product Contamination with Starting Material or Mono-acid | Insufficient oxidation. | See "Low Yield" solutions. Consider a multi-step purification process involving dissolution in base and reprecipitation. |
| Poor Solubility for Purification | The protonated carboxylic acid form is inherently insoluble. | Convert the diacid to its corresponding dicarboxylate salt by dissolving in an aqueous base to increase solubility for washing/filtration steps. The pure diacid can be recovered by re-acidification. |
| Final Product is Off-White or Brown | Residual Manganese Dioxide (MnO₂). | Ensure thorough filtration of the hot reaction mixture to remove all MnO₂ before acidification. Washing the filtered solid with hot water can also help. |
Experimental Protocols
Synthesis of this compound via Oxidation
This protocol is based on the common method of oxidizing 5,5'-dimethyl-2,2'-bipyridine with potassium permanganate.
Materials:
-
5,5'-dimethyl-2,2'-bipyridine
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 5,5'-dimethyl-2,2'-bipyridine in deionized water in a round-bottom flask equipped with a reflux condenser.
-
Slowly add potassium permanganate to the solution. An excess of KMnO₄ (e.g., 6 grams per 1 gram of starting material) is typically used.
-
Heat the reaction mixture to reflux and maintain it overnight with magnetic stirring.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
While still hot, filter the reaction mixture through a pad of celite to remove the brown manganese dioxide precipitate. Wash the filter cake with hot deionized water.
-
Combine the filtrates and concentrate the volume under reduced pressure.
-
Acidify the concentrated solution with concentrated HCl to a pH of 2-3.
-
Place the mixture in a refrigerator overnight to allow for complete precipitation of the product.
-
Collect the white precipitate by filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and a common side product.
Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis.
References
troubleshooting peak broadening in NMR spectra of 5,5'-Dicarboxy-2,2'-bipyridine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering peak broadening in NMR spectra of 5,5'-Dicarboxy-2,2'-bipyridine.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to obtaining high-resolution NMR spectra for this compound.
Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?
Peak broadening in the NMR spectrum of this compound can be attributed to several factors, often related to the molecule's structure and intermolecular interactions. The most common causes include:
-
Aggregation: The carboxylic acid and bipyridine moieties can participate in strong intermolecular hydrogen bonding, leading to the formation of dimers or larger aggregates.[1][2] This slows down molecular tumbling in solution, resulting in broader peaks.[3]
-
Poor Solubility: If the compound is not fully dissolved, the sample will be inhomogeneous, leading to a non-uniform magnetic field and broadened signals.[4][5]
-
Intermediate Chemical Exchange: The acidic protons of the carboxylic acid groups can undergo chemical exchange with residual water or other exchangeable protons in the sample.[6] If the rate of this exchange is on the NMR timescale, it can lead to significant peak broadening.[6] The nitrogen atoms on the bipyridine rings can also be protonated or deprotonated depending on the pH, leading to exchange phenomena.
-
Incorrect pH: The ionization state of the carboxylic acid groups is pH-dependent.[1][7] At a pH near the pKa of the carboxylic acids, both the protonated and deprotonated forms exist in equilibrium. This can lead to chemical exchange broadening.
-
High Concentration: Higher sample concentrations can promote aggregation and increase the viscosity of the solution, both of which contribute to broader peaks.[3][4]
Q2: What is the ideal solvent for acquiring an NMR spectrum of this compound?
The choice of solvent is critical. Due to the presence of both polar carboxylic acid groups and a less polar bipyridine backbone, solubility can be challenging.
-
DMSO-d₆: This is often a good starting point as it is a polar aprotic solvent that can disrupt hydrogen bonding and is a good solvent for many carboxylic acids.[8]
-
Methanol-d₄: This is a polar protic solvent that can also be effective. However, the acidic protons of the carboxylic acid will exchange with the deuterium of the solvent, causing the -COOH signal to disappear.
-
D₂O with Base: Dissolving the compound in D₂O with a small amount of a deuterated base (e.g., NaOD, K₂CO₃) can deprotonate the carboxylic acids, forming a more soluble carboxylate salt and preventing aggregation. This often leads to much sharper signals.
Avoid non-polar solvents like chloroform-d, as the solubility is likely to be very low.[4]
Q3: How does concentration affect the NMR spectrum?
Higher concentrations of this compound can lead to increased intermolecular interactions and aggregation, resulting in broader peaks.[1][3] If you observe broad peaks, try acquiring a spectrum at a lower concentration.
Q4: Can temperature changes improve the resolution of my spectrum?
Yes, acquiring the spectrum at an elevated temperature can sometimes improve resolution. Increased thermal energy can:
-
Disrupt intermolecular hydrogen bonds and aggregates.
-
Increase the rate of chemical exchange, potentially moving it out of the intermediate exchange regime and resulting in sharper, averaged signals.
-
Decrease the viscosity of the solvent, leading to faster molecular tumbling.
Q5: The carboxylic acid proton signal is extremely broad or not visible. Is this normal?
Yes, this is a common observation for carboxylic acids.[9][10] The -COOH proton signal is often a broad singlet and its chemical shift is highly dependent on concentration, solvent, and temperature due to varying degrees of hydrogen bonding.[9][10] In protic solvents like D₂O or methanol-d₄, the proton will exchange with deuterium and the signal will disappear entirely.[4]
Data Summary: Factors Influencing Peak Broadening
The following table summarizes key experimental parameters and their likely impact on the NMR spectrum of this compound.
| Parameter | Recommended Change | Expected Effect on Spectrum | Rationale |
| Concentration | Decrease concentration | Sharper peaks | Reduces intermolecular aggregation and viscosity.[1][3] |
| Solvent | Use DMSO-d₆ or D₂O with a base | Improved solubility and sharper peaks | Minimizes aggregation by disrupting hydrogen bonds or forming a soluble salt. |
| pH (in D₂O) | Adjust to be > pKa (basic) | Sharper peaks | Deprotonation to the carboxylate prevents H-bonding aggregation and exchange broadening.[1][7] |
| Temperature | Increase temperature | Sharper peaks | Disrupts aggregates, increases exchange rates, and reduces viscosity.[3] |
| Shimming | Re-shim the instrument | Sharper peaks for all signals | Optimizes the homogeneity of the magnetic field.[4][5] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for High-Resolution ¹H NMR
-
Weighing: Accurately weigh 1-5 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Dissolution: Gently warm the vial and sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect for any particulate matter.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Acquisition: Acquire the NMR spectrum. If peaks are still broad, consider further dilution or acquiring the spectrum at an elevated temperature (e.g., 50 °C).
Protocol 2: pH-Dependent NMR Analysis in D₂O
-
Initial Sample: Prepare a suspension of ~5 mg of the compound in 0.6 mL of D₂O in an NMR tube. Acquire a spectrum; peaks will likely be very broad due to poor solubility.
-
Titration: Prepare a dilute solution of ~1 M NaOD in D₂O. Add the NaOD solution dropwise (1-2 µL at a time) to the NMR tube.
-
Observation: After each addition, gently shake the tube and re-acquire the spectrum. Observe the changes in solubility and peak shape. As the compound deprotonates and dissolves, the signals should become significantly sharper.
-
Final Spectrum: Continue adding NaOD until the compound is fully dissolved and no further improvement in peak resolution is observed.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the molecular interactions responsible for peak broadening.
Caption: Troubleshooting workflow for peak broadening.
Caption: Intermolecular interactions causing aggregation.
References
- 1. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 1802-30-8 | Benchchem [benchchem.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
methods for removing unreacted starting materials from 5,5'-Dicarboxy-2,2'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5'-Dicarboxy-2,2'-bipyridine. The following sections offer detailed methods for removing unreacted starting materials and other common impurities.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The most common synthesis involves the oxidation of 5,5'-dimethyl-2,2'-bipyridine using potassium permanganate (KMnO₄).[1] Consequently, the primary impurities are typically:
-
Unreacted starting material: 5,5'-dimethyl-2,2'-bipyridine.
-
Oxidation byproducts: Manganese dioxide (MnO₂) is a significant byproduct of the reaction.
-
Partially oxidized intermediates: Mono-carboxylic acid species may also be present.
Q2: My crude product is a brown or off-white solid. Is this normal?
A2: Yes, it is common for the crude product to be off-white or brownish. This coloration is often due to the presence of manganese dioxide (MnO₂) residues from the oxidation step. Further purification steps, such as filtration and recrystallization, are necessary to obtain a white, crystalline final product.
Q3: I am having trouble dissolving my this compound. What solvents can I use?
A3: this compound has limited solubility in many common organic solvents. It is slightly soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in aqueous buffers. For purification purposes, its solubility in aqueous base (e.g., NaOH solution) is highly advantageous, as it forms the water-soluble disodium salt. Hot dimethylformamide (DMF) can also be used for recrystallization, though solubility may still be limited.
Troubleshooting Common Experimental Issues
Issue 1: The final product is contaminated with unreacted 5,5'-dimethyl-2,2'-bipyridine.
-
How to Identify: The presence of the starting material can be confirmed by ¹H NMR spectroscopy. 5,5'-dimethyl-2,2'-bipyridine will show characteristic signals for the methyl protons.
-
Solution: An acid-base extraction is a highly effective method to remove the neutral starting material from the acidic product. The detailed protocol is provided in the "Experimental Protocols" section.
Issue 2: The product fails to precipitate out of solution after acidification in the acid-base extraction.
-
Possible Cause 1: Incomplete acidification. The pH of the solution may not be low enough to fully protonate the dicarboxylate salt.
-
Solution 1: Check the pH of the solution with pH paper or a pH meter. Continue to add acid (e.g., concentrated HCl) dropwise until the solution is strongly acidic (pH 1-2).
-
Possible Cause 2: The product is too dilute. If a large volume of water was used, the concentration of the product may be below its solubility limit, even at low pH.
-
Solution 2: Concentrate the solution by removing some of the water under reduced pressure before or after acidification. Be cautious not to evaporate to dryness.
-
Possible Cause 3: Formation of fine, suspended crystals. The precipitate may be too fine to settle effectively.
-
Solution 3: Cool the solution in an ice bath for an extended period to encourage crystal growth. If a solid still does not form, you can extract the product back into an organic solvent (e.g., ethyl acetate) after acidification.
Issue 3: An emulsion forms during the acid-base extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, especially if insoluble impurities are present.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
If the emulsion persists, it may be necessary to filter the entire mixture through a pad of Celite.
-
Data Presentation
The following table summarizes the expected purity of this compound at various stages of the purification process.
| Purification Stage | Key Impurities Present | Typical Purity (%) | Analytical Method for Purity Assessment |
| Crude Product (Post-synthesis) | 5,5'-dimethyl-2,2'-bipyridine, MnO₂, partially oxidized species | ~70%[1] | ¹H NMR Spectroscopy, Visual Inspection |
| After Filtration | 5,5'-dimethyl-2,2'-bipyridine, partially oxidized species | 75-85% | ¹H NMR Spectroscopy |
| After Acid-Base Extraction | Residual organic soluble impurities | >95% | ¹H NMR Spectroscopy, HPLC |
| After Recrystallization | Trace soluble impurities | >98% | ¹H NMR Spectroscopy, HPLC, Elemental Analysis |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol is designed to remove unreacted, neutral 5,5'-dimethyl-2,2'-bipyridine from the crude acidic product.
-
Dissolution: Dissolve the crude this compound in a suitable volume of aqueous sodium hydroxide (e.g., 1 M NaOH). Use the minimum volume required to fully dissolve the solid, forming the soluble sodium salt.
-
Extraction of Neutral Impurities:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Gently invert the funnel multiple times to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The unreacted 5,5'-dimethyl-2,2'-bipyridine will partition into the organic layer.
-
Drain the lower organic layer and set it aside.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent at least two more times to ensure complete removal of the neutral impurity.
-
-
Precipitation of the Product:
-
Transfer the aqueous layer to a clean beaker and cool it in an ice bath.
-
While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise to acidify the solution.
-
Continue adding acid until a white precipitate forms and the solution is strongly acidic (pH 1-2, check with pH paper).
-
-
Isolation and Drying:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the purified this compound in a vacuum oven.
-
Protocol 2: Recrystallization of this compound
This protocol can be used as a final purification step to obtain a highly crystalline product.
-
Solvent Selection: A mixture of DMSO and water or DMF and water can be effective. The goal is to find a solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolution: In a flask, add a minimal amount of hot DMSO or DMF to dissolve the this compound.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly cloudy. Then, add a few more drops of the hot organic solvent until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualization
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Logic Diagram for Troubleshooting Impurities
Caption: Troubleshooting logic for identifying impurities.
References
Technical Support Center: Scale-Up Production of 5,5'-Dicarboxy-2,2'-bipyridine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals facing challenges in the scale-up production of 5,5'-Dicarboxy-2,2'-bipyridine (CAS: 1802-30-8). The information is structured to offer direct solutions to common experimental and manufacturing issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the oxidation of 5,5'-dimethyl-2,2'-bipyridine.[1][2] This reaction is typically performed using strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium, such as concentrated sulfuric acid.[1][3] Following the oxidation, the product is precipitated by acidifying the reaction mixture, usually with hydrochloric acid (HCl), and then collected via filtration.[1]
Q2: What are the primary challenges encountered when scaling up the synthesis?
A2: Scaling up the production of this compound introduces several critical challenges:
-
Exothermic Reaction Management: The oxidation of the methyl groups is highly exothermic. In large reactors, inefficient heat dissipation can lead to a runaway reaction, causing side product formation and significant safety hazards.[4]
-
Mixing Efficiency: Achieving homogeneous mixing of the solid starting material and the viscous oxidizing medium in large volumes is difficult. Poor mixing can result in localized "hot spots" and incomplete reactions.[4][5]
-
Product Isolation and Handling: The product precipitates out of the solution upon acidification. Handling and filtering large volumes of this solid can be challenging, and product can be lost during transfers and washing.
-
Solubility Issues: The final product has notoriously low solubility in most common organic solvents, which complicates purification by recrystallization and characterization.[6][7]
-
Impurity Profile: At a larger scale, minor impurities from starting materials or side reactions can become significant, requiring more robust purification strategies.[4]
Q3: Why is this compound so difficult to dissolve, and what solvents are effective?
A3: The poor solubility is due to the rigid, planar structure of the bipyridine core combined with strong intermolecular hydrogen bonding between the carboxylic acid groups.[8] This leads to a highly stable crystal lattice. While challenging, some strategies can improve solubility:
-
Aqueous Base: It is soluble in aqueous bases (e.g., 10% NaOH) as the deprotonated carboxylate salt is formed.[7]
-
Heated Polar Aprotic Solvents: Hot Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can dissolve the compound to some extent.[7]
-
Acidified DMSO: Adding a small amount of acid (e.g., HCl) to DMSO can aid in solubilizing the compound for characterization, such as NMR.[6]
-
Amine Additives: A few drops of an amine like triethylamine in a polar solvent can help break intermolecular hydrogen bonds and improve solubility.[7]
Q4: What are the major safety precautions for handling this compound and its reagents at scale?
A4: Safety is paramount during scale-up. Key precautions include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and lab coats. For large-scale operations, respiratory protection may be necessary to avoid inhaling dust.[9]
-
Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhaling dust or vapors.[10]
-
Handling Reagents: Strong oxidizing agents (KMnO₄, Na₂Cr₂O₇) and concentrated acids (H₂SO₄) are highly corrosive and reactive. Handle them with extreme care, using appropriate dispensing equipment and secondary containment.
-
Reaction Monitoring: The oxidation reaction is exothermic.[4] Use a reactor with a robust cooling system and monitor the internal temperature continuously to prevent thermal runaway.
-
Material Safety Data Sheet (MSDS): The final compound is known to cause skin, eye, and respiratory irritation.[11][12] Always consult the MSDS before handling the compound and associated reagents.[10]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Final Product | 1. Incomplete oxidation reaction. 2. Sub-optimal reaction temperature (too low). 3. Product loss during filtration and washing. 4. Incorrect stoichiometry of the oxidizing agent. | 1. Increase reaction time and monitor progress via TLC or HPLC. 2. Optimize the reaction temperature; ensure the mixture is adequately heated to initiate and sustain the reaction. 3. Use a finer filter paper or a filter press for large quantities. Minimize the volume of washing solvent. 4. Ensure the oxidizing agent is added in the correct molar excess. |
| Product is Impure | 1. Unreacted 5,5'-dimethyl-2,2'-bipyridine starting material. 2. Formation of mono-oxidized intermediate (5-carboxy-5'-methyl-2,2'-bipyridine). 3. Side reactions due to excessive temperature. 4. Contamination with chromium salts (if using dichromate). | 1. Increase reaction time, temperature, or the amount of oxidizing agent. 2. See solution for cause 1. Purification via recrystallization from an appropriate solvent system may be necessary. 3. Implement strict temperature control with an efficient cooling system. Add reagents slowly to manage the exotherm. 4. Ensure the product is thoroughly washed after filtration. Dissolving the product in a basic solution and re-precipitating can help remove metal ion impurities.[3] |
| Difficulty Filtering Precipitated Product | 1. The precipitate consists of very fine particles, clogging the filter medium. 2. The product precipitates as a gummy or oily solid instead of a crystalline powder. | 1. Allow the precipitate to age in the mother liquor (with gentle stirring) to encourage particle growth. Using a centrifuge to pellet the solid before decanting the supernatant can be an alternative for larger scales. 2. Ensure the acidification step is performed slowly and with vigorous stirring. Check the pH to ensure complete precipitation. |
| Final Product Shows Poor Solubility for Analysis | 1. Intrinsic low solubility of the compound. 2. Presence of insoluble impurities. | 1. For NMR, use deuterated DMSO with a drop of DCl or deuterated sulfuric acid. 2. For other applications, try dissolving in a dilute aqueous base (e.g., NaOH or NH₄OH). 3. Purify the product further by dissolving in base, filtering out any insoluble impurities, and re-precipitating with acid. |
Experimental Protocols
Protocol 1: Synthesis via Sodium Dichromate Oxidation
This protocol is adapted from literature procedures for the synthesis of dicarboxylic acid bipyridine derivatives.[3]
-
Reaction Setup: In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, cautiously add 7 mL of concentrated sulfuric acid. Cool the acid in an ice bath.
-
Reagent Addition: Slowly and with continuous stirring, add 0.50 g (2.71 mmol) of 5,5'-dimethyl-2,2'-bipyridine to the cold acid. Then, gradually add 1.81 g (6.09 mmol) of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O). Maintain the internal temperature below 20°C during this addition.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction is often accompanied by a color change from orange to green.[3] Let the reaction proceed for 30-60 minutes. Monitor the reaction via TLC or HPLC to confirm the consumption of the starting material.
-
Product Precipitation: Carefully pour the reaction mixture into 100 mL of cold deionized water or onto crushed ice. This will cause a light-yellow solid to precipitate.[3]
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with deionized water until the filtrate is colorless to remove residual acid and chromium salts.
-
Purification: Dissolve the crude solid in a 10% aqueous NaOH solution. Filter the solution to remove any insoluble impurities. Slowly acidify the filtrate with 10% aqueous HCl to re-precipitate the purified this compound.
-
Drying: Collect the final white solid by filtration, wash with a small amount of cold water, and dry in a vacuum oven. An isolated yield of around 70% can be expected.[1]
Visualized Workflows and Logic
References
- 1. This compound | 1802-30-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr 3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable dis ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00124A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. reddit.com [reddit.com]
- 8. ossila.com [ossila.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. (2,2'-Bipyridine)-5,5'-dicarboxylic acid | C12H8N2O4 | CID 192744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Crystallization of 5,5'-Dicarboxy-2,2'-bipyridine Metal Complexes
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties in crystallizing metal complexes of 5,5'-dicarboxy-2,2'-bipyridine.
Troubleshooting Guide
Issue: My this compound metal complex is not crystallizing, resulting in an amorphous powder, oil, or no precipitate at all.
This is a common challenge in coordination chemistry and the synthesis of metal-organic frameworks (MOFs). The crystallization process is influenced by a multitude of factors. The following troubleshooting workflow and detailed explanations will help you identify and resolve the issue.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound so critical for crystallization?
A1: Impurities in your ligand or metal salt can act as nucleation inhibitors or disrupt the formation of a well-ordered crystal lattice. The synthesis of this compound often involves the oxidation of 5,5'-dimethyl-2,2'-bipyridine, and incomplete oxidation can leave starting material as an impurity[1].
-
Recommendation: Purify the ligand by recrystallization before use. Characterize the purified ligand using techniques like ¹H NMR and mass spectrometry to confirm its purity[1].
Q2: What are the best solvents for dissolving my this compound metal complex?
A2: The solubility of this compound and its metal complexes can be challenging. It is generally sparingly soluble in common organic solvents and aqueous buffers[2].
-
Solvent Screening: A systematic solvent screening is crucial. Start with polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), where the free ligand shows some solubility[2]. For metal complexes, a mixture of solvents might be necessary to achieve the optimal solubility for crystallization[3].
-
Deprotonation: The solubility of the ligand and its complexes can be significantly increased by deprotonating the carboxylic acid groups. This can be achieved by adding a base[2].
| Solvent System | Solubility of this compound | Notes |
| Common Organic Solvents (e.g., Acetonitrile, THF) | Generally Insoluble[2][4] | May be used as anti-solvents in diffusion methods. |
| DMSO | Slightly Soluble | A good starting point for dissolving the ligand. |
| DMF | Soluble to some extent, especially when heated[2] | Commonly used in solvothermal synthesis[3][5]. |
| Aqueous Base | Soluble upon deprotonation[2] | The resulting salt may be more amenable to crystallization. |
| DMSO:PBS (1:3, pH 7.2) | Approx. 0.25 mg/mL | Useful for biological applications, but the aqueous solution is not stable long-term. |
Q3: How does pH affect the crystallization of my complex?
A3: The pH of the crystallization medium is a critical parameter, as it dictates the protonation state of the carboxylic acid groups on the this compound ligand. The charge of the ligand, in turn, influences its coordination to the metal center and the overall charge of the complex, which are key to crystal packing.
-
Protonation State: At low pH, the carboxylic acid groups will be protonated, while at higher pH, they will be deprotonated, forming carboxylates. The speciation of the ligand will affect the formation of the secondary building units (SBUs) of the MOF[6].
-
Recommendation: Systematically vary the pH of your crystallization solution to find the optimal range for crystal growth. This can be done by adding small amounts of acid or base[7][8][9].
Q4: I've tried various solvents and pH values, but I still can't get crystals. What other factors can I change?
A4: If you are still facing difficulties, consider the following factors:
-
Temperature: Temperature affects both the solubility of your complex and the kinetics of crystal growth. Try setting up crystallizations at different temperatures (e.g., room temperature, 4°C, or elevated temperatures for solvothermal methods)[10].
-
Concentration: The concentration of your complex in solution is crucial. If the solution is too dilute, nucleation may not occur. If it is too concentrated, rapid precipitation of an amorphous solid is likely. Experiment with a range of concentrations.
-
Counter-ions: If your metal complex is ionic, the choice of counter-ion can significantly impact its ability to crystallize. Different counter-ions have different sizes, shapes, and abilities to form hydrogen bonds, all of which influence crystal packing[11][12][13]. If possible, try exchanging the counter-ion.
Q5: Can you provide detailed protocols for common crystallization techniques?
A5: Certainly. Below are detailed protocols for three widely used crystallization methods.
Experimental Protocols
Slow Evaporation
This is often the simplest method for obtaining crystals.
-
Protocol:
-
Prepare a nearly saturated solution of your complex in a suitable solvent or solvent mixture.
-
Filter the solution to remove any dust or particulate matter.
-
Transfer the clear solution to a clean vial or test tube.
-
Cover the container with a cap that is not airtight, or with parafilm perforated with a few small holes, to allow for slow evaporation of the solvent[14][15].
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
-
Vapor Diffusion
This technique is particularly useful when only small amounts of the complex are available. It involves the slow diffusion of an "anti-solvent" (a solvent in which the complex is insoluble) into a solution of the complex.
-
Protocol (Sitting Drop):
-
In a small, open vial (the "inner vial"), dissolve your complex in a small amount of a "good" solvent.
-
In a larger vial or jar (the "outer vial"), place a larger volume of an anti-solvent that is miscible with the "good" solvent.
-
Place the inner vial inside the outer vial, ensuring the inner vial does not touch the walls of the outer vial.
-
Seal the outer vial tightly.
-
The more volatile anti-solvent will slowly diffuse into the solution of your complex, reducing its solubility and promoting crystallization[16][17][18][19][20].
-
Solvothermal Synthesis
This method is commonly used for the synthesis of MOFs and is carried out in a sealed vessel at elevated temperatures.
-
Protocol:
-
Dissolve the metal salt and the this compound ligand in a suitable solvent, often DMF or a mixture of solvents, in a Teflon-lined autoclave[5][21].
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 100-250°C) for a set period (from hours to days)[21][22].
-
Allow the autoclave to cool slowly to room temperature.
-
Crystals of the metal-organic framework can then be collected by filtration.
-
References
- 1. This compound | 1802-30-8 | Benchchem [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. ossila.com [ossila.com]
- 4. Cas 1802-30-8,2,2'-Bipyridine-5,5'-dicarboxylic acid | lookchem [lookchem.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Crystallization process development of metal–organic frameworks by linking secondary building units, lattice nucleation and luminescence: insight into reproducibility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alkali Counterion-Dependent Crystallization of Uranium(IV)–Chloro Structural Units - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. depts.washington.edu [depts.washington.edu]
- 16. unifr.ch [unifr.ch]
- 17. Growing Crystals [web.mit.edu]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. hamptonresearch.com [hamptonresearch.com]
- 21. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 22. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5,5'-Dicarboxy-2,2'-bipyridine and 4,4'-Dicarboxy-2,2'-bipyridine for Metal-Organic Framework Synthesis
In the design and synthesis of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and functional properties. Among the vast library of available linkers, dicarboxy-functionalized bipyridines are of particular interest due to their ability to form stable, porous structures with accessible metal-coordination sites, making them suitable for applications in catalysis, sensing, and gas separation. This guide provides a detailed comparison of two common isomeric linkers: 5,5'-Dicarboxy-2,2'-bipyridine (5,5'-H₂dcbp) and 4,4'-Dicarboxy-2,2'-bipyridine (4,4'-H₂dcbp).
Structural and Electronic Differences
The key distinction between these two linkers lies in the position of the carboxylate groups on the bipyridine backbone. This positional isomerism influences the angle between the carboxylate groups and the chelating bipyridine unit, which in turn affects the geometry of the resulting MOF structure. In 5,5'-H₂dcbp, the carboxylate groups are positioned further from the nitrogen atoms, leading to a more linear coordination vector compared to the more angular disposition in 4,4'-H₂dcbp. These structural nuances can lead to differences in the framework's pore size, shape, and overall topology, even when synthesized with the same metal node.
Furthermore, the electronic properties of the bipyridine unit are modulated by the position of the electron-withdrawing carboxylate groups. This can influence the catalytic activity and photophysical properties of the resulting MOFs.
Caption: Molecular structures of this compound and 4,4'-Dicarboxy-2,2'-bipyridine.
Performance in Isoreticular MOFs: A Case Study of UiO-67 Analogues
To provide a direct comparison, we can examine the properties of isoreticular MOFs, where the underlying topology of the framework remains the same while the linker is varied. The UiO-67 framework, a zirconium-based MOF, is an excellent platform for this comparison.
| Property | MOF with 5,5'-H₂dcbp (UiO-67-bpy) | MOF with 4,4'-H₂dcbp |
| BET Surface Area | Up to 2500 m²/g[1] | Data for isoreticular Zr-MOF not readily available. A Vanadium-based MOF (V/BP-MOF) exhibited a BET surface area of 325 m²/g.[2][3] |
| Thermal Stability | Retains crystallinity up to 400°C[4] | Degrades at 350°C[4] |
| Catalytic Activity | 90% Faradaic efficiency in electrocatalytic water oxidation[4] | Outperformed by the 5,5'-H₂dcbp analogue in water oxidation.[4] |
The available data suggests that for the UiO-67 topology, the 5,5'-H₂dcbp linker leads to a MOF with significantly higher thermal stability and superior performance in electrocatalytic water oxidation compared to its 4,4'-H₂dcbp counterpart.[4] The higher surface area reported for the Zr-based MOF with 5,5'-H₂dcbp is also a notable advantage.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible synthesis of high-quality MOFs. Below are representative protocols for the synthesis of MOFs using both linkers.
Synthesis of a Zirconium-based MOF with this compound (UiO-67-bpy)
This protocol is adapted from established procedures for UiO-67 type MOFs.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (5,5'-H₂dcbp)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (glacial)
Procedure:
-
In a Teflon-lined autoclave, dissolve Zirconium(IV) chloride and this compound in DMF.
-
Add glacial acetic acid as a modulator to control the crystallite size and reduce defects.
-
Seal the autoclave and heat it in an oven at a specified temperature (typically 120-150°C) for a designated period (e.g., 24-48 hours).
-
After cooling to room temperature, the resulting crystalline product is collected by centrifugation or filtration.
-
The product is washed multiple times with fresh DMF and then with a solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.
-
The final product is activated by heating under vacuum to yield the porous MOF.
Caption: Experimental workflow for the synthesis of UiO-67-bpy.
Synthesis of a Vanadium-based MOF with 4,4'-Dicarboxy-2,2'-bipyridine (V/BP-MOF)
This protocol describes an ultrasonic-assisted synthesis method.
Materials:
-
Vanadium(III) chloride (VCl₃)
-
4,4'-Dicarboxy-2,2'-bipyridine (4,4'-H₂dcbp)
-
Deionized water
Procedure:
-
In a beaker, dissolve Vanadium(III) chloride and 4,4'-Dicarboxy-2,2'-bipyridine in deionized water with stirring at room temperature until a homogeneous solution is obtained.[2]
-
Place the homogeneous solution in an ultrasonic bath (e.g., 300 W) for 30 minutes at room temperature.[2]
-
The resulting product is separated by centrifugation.[2]
-
The collected solid is washed three times with a 1:1 mixture of deionized water and ethanol.[2]
-
The final product is dried to obtain the V/BP-MOF.[2]
Caption: Experimental workflow for the synthesis of V/BP-MOF.
Logical Relationship: Ligand Isomerism and MOF Properties
The choice between the 5,5' and 4,4' isomers has a cascading effect on the final properties and potential applications of the MOF.
References
- 1. mdpi.com [mdpi.com]
- 2. Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel MOF-based vanadium and 2,2 -bipyridine-4,4 -dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent [frontiersin.org]
A Comparative Guide to Bipyridine Ligands in Catalysis: Alternatives to 5,5'-Dicarboxy-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is a cornerstone of modern catalyst design, profoundly influencing reactivity, selectivity, and stability. For decades, 5,5'-dicarboxy-2,2'-bipyridine has been a staple ligand in the development of catalysts for a wide array of chemical transformations. Its rigid backbone and versatile carboxylate groups have made it a popular choice for constructing robust metal-organic frameworks (MOFs) and coordination polymers with catalytic applications. However, the quest for enhanced catalytic performance has driven the exploration of alternative bipyridine ligands that offer improved solubility, electronic properties, and steric hindrance. This guide provides a comprehensive comparison of prominent alternatives to this compound, supported by experimental data to inform your catalyst development endeavors.
Overview of this compound in Catalysis
This compound is a bifunctional ligand featuring a bipyridyl core for metal coordination and two carboxylic acid groups. These carboxylate moieties are instrumental in the formation of extended structures like MOFs and coordination polymers, which often serve as heterogeneous catalysts. The bipyridine unit acts as a strong σ-donor and π-acceptor, stabilizing various metal centers in different oxidation states. This ligand has been successfully employed in diverse catalytic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.
Prominent Alternative Bipyridine Ligands
The limitations of this compound, such as poor solubility in common organic solvents, have spurred the development of derivatives with tailored functionalities. Here, we compare several key alternatives.
-
4,4'-Dicarboxy-2,2'-bipyridine: An isomer of the 5,5'-substituted ligand, the 4,4'-dicarboxy-2,2'-bipyridine offers a different spatial arrangement of the carboxylate groups. This seemingly subtle change can significantly impact the resulting coordination geometry and, consequently, the catalytic activity.
-
6,6'-Dicarboxy-2,2'-bipyridine: In this isomer, the carboxylic acid groups are positioned adjacent to the nitrogen atoms of the pyridine rings. This proximity can lead to stronger chelation and altered electronic properties of the metal center.
-
2,2'-Bipyridine-4,4'-dicarboxylic acid dimethyl ester: Esterification of the carboxylic acid groups enhances the ligand's solubility in organic solvents, making it more amenable to homogeneous catalysis. The ester groups can also be hydrolyzed post-synthesis to regenerate the carboxylic acids if needed.
-
Phosphonate-functionalized bipyridines (e.g., 4,4'-bis(diethylphosphonatomethyl)-2,2'-bipyridine): The introduction of phosphonate groups provides alternative anchoring sites for catalyst immobilization and can modulate the electronic properties of the ligand. These ligands have shown promise in various catalytic systems, including water oxidation.
Comparative Performance Data
The choice of ligand can have a profound impact on the efficiency of a catalytic reaction. The following table summarizes the performance of various bipyridine ligands in selected catalytic transformations.
| Ligand | Catalyst | Reaction | Substrate | Product | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| This compound | Ruthenium Complex | Alkene Epoxidation | Cyclooctene | Cyclooctene oxide | 95 | >1000 | - | |
| 4,4'-Dicarboxy-2,2'-bipyridine | Iridium Complex | Water Oxidation | Water | Oxygen | - | >1250 | >0.1 s⁻¹ | |
| 6,6'-Dicarboxy-2,2'-bipyridine | Iron Complex | Alkane Oxidation | Cyclohexane | Cyclohexanol/one | 28 | 230 | - | |
| 4,4'-Bis(diethylphosphonatomethyl)-2,2'-bipyridine | Ruthenium Complex | Water Oxidation | Water | Oxygen | - | - | 0.025 s⁻¹ |
Note: The performance metrics are highly dependent on the specific reaction conditions, metal center, and co-ligands. This table serves as a comparative snapshot under the reported experimental settings.
Experimental Protocols
General Procedure for Ligand Synthesis (Illustrative Example: 4,4'-Dicarboxy-2,2'-bipyridine)
A common route for the synthesis of dicarboxy-bipyridine ligands involves the oxidation of the corresponding dimethyl-bipyridine precursor.
-
Starting Material: 4,4'-Dimethyl-2,2'-bipyridine.
-
Oxidation: The dimethyl-bipyridine is dissolved in a suitable solvent (e.g., water or a mixture of pyridine and water).
-
Oxidizing Agent: A strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), is added portion-wise to the solution at elevated temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with ethanol). The precipitated manganese dioxide is filtered off.
-
Purification: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid product. The crude product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
General Protocol for Catalyst Synthesis and Catalytic Testing
-
Catalyst Preparation: The bipyridine ligand and a metal salt (e.g., RuCl₃·xH₂O, IrCl₃·xH₂O) are dissolved in an appropriate solvent. The mixture is stirred at a specific temperature for a set period to allow for complex formation. The resulting catalyst may be isolated or used in situ.
-
Catalytic Reaction: The substrate and the catalyst solution are charged into a reaction vessel. The reaction is initiated by adding a co-reagent or by adjusting the temperature and pressure.
-
Product Analysis: Aliquots of the reaction mixture are taken at different time intervals and analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the yield of the product.
Visualizing Catalytic Processes
Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for the screening of different bipyridine ligands in a catalytic reaction.
Caption: A generalized workflow for the development and evaluation of bipyridine-based catalysts.
Conceptual Catalytic Cycle
This diagram illustrates a simplified, conceptual catalytic cycle that could involve a metal-bipyridine complex.
Caption: A simplified representation of a catalytic cycle involving a metal-bipyridine complex.
Conclusion
While this compound remains a valuable and widely used ligand, the exploration of its isomers and functionalized derivatives offers exciting opportunities for advancing catalyst design. The choice of ligand should be guided by the specific requirements of the catalytic transformation, including desired solubility, electronic properties, and stability of the resulting metal complex. The data and protocols presented in this guide serve as a starting point for researchers to navigate the diverse landscape of bipyridine ligands and select the optimal candidate for their catalytic applications. The continued development of novel bipyridine scaffolds will undoubtedly lead to the discovery of more efficient and selective catalysts for a broad range of chemical reactions.
The Pivotal Role of Bipyridine Moieties in Dye-Sensitized Solar Cells: A Comparative Performance Analysis
For researchers, scientists, and professionals in drug development, the quest for efficient and stable components for solar energy conversion is a continuous endeavor. In the realm of dye-sensitized solar cells (DSSCs), organic dyes have emerged as a promising alternative to traditional ruthenium-based sensitizers. Among the various structural motifs employed in these organic dyes, the bipyridine unit, particularly in its dicarboxylated form, serves as a critical anchoring group to the semiconductor surface. This guide provides a comparative analysis of the performance of DSSCs utilizing organic dyes, with a focus on those incorporating bipyridine structures, against other classes of organic and natural dyes.
Comparative Performance of Organic Dyes in DSSCs
The efficiency of a dye-sensitized solar cell is primarily evaluated based on four key parameters: power conversion efficiency (PCE, η), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). The table below summarizes these performance metrics for a selection of organic dyes, including those with bipyridine anchoring groups, as well as benchmark ruthenium-based dyes and natural dyes.
| Dye/Sensitizer Category | Specific Dye Example | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |
| Bipyridine Anchor Dyes | S1 (2D–π–2A type) | 4.39 | 9.39 | 0.708 | 0.66 | [1][2] |
| JA3 + S3 (co-sensitization) | 8.20 | 15.46 | 0.821 | 0.65 | [3] | |
| Ruthenium-Based Dyes | N719 | ~11-12 | - | - | - | |
| TCR-1 (4,4',5,5'-tetracarboxy-2,2'-bipyridine ligand) | 6.16 | - | - | - | [4] | |
| TCR-2 (4,4',5,5'-tetracarboxy-2,2'-bipyridine ligand) | 6.23 | - | - | - | [4] | |
| Porphyrin Dyes | JA3 | 6.23 | 12.23 | 0.801 | 0.64 | [3] |
| Natural Dyes | Raspberry Extract | 0.94 | - | - | - | |
| Rose Bengal | 2.09 | 3.22 | 0.89 | - | ||
| Coumarin Derivative | 7.6 | - | - | - |
Experimental Protocols
The fabrication and characterization of dye-sensitized solar cells involve a series of well-defined procedures. Below are detailed methodologies for key experiments.
Fabrication of the TiO₂ Photoanode
-
Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and ethanol for 15 minutes each.
-
TiO₂ Paste Preparation: A paste is prepared by grinding commercial TiO₂ powder (e.g., Degussa P25) in a mortar with a small amount of a binder like ethyl cellulose and a solvent such as terpineol to achieve a viscous consistency.
-
Doctor-Blading: The TiO₂ paste is deposited on the conductive side of the FTO glass using the doctor-blade technique. Adhesive tape is used as a spacer to control the film thickness.
-
Sintering: The TiO₂-coated substrate is sintered in a furnace at a high temperature (typically 450-500°C) for 30 minutes. This process removes the organic binders and ensures good electrical contact between the TiO₂ nanoparticles.
-
Dye Sensitization: After cooling to room temperature, the sintered TiO₂ film is immersed in a solution of the desired dye (typically 0.3-0.5 mM in a suitable solvent like ethanol or acetonitrile) for 12-24 hours. The photoanode is then rinsed with the solvent to remove non-adsorbed dye molecules and dried.
Assembly of the DSSC
-
Counter Electrode Preparation: A platinum-coated FTO glass is typically used as the counter electrode. A thin layer of a platinum precursor (e.g., H₂PtCl₆ solution) is spread on the FTO glass and heated to 400°C for 15 minutes.
-
Cell Assembly: The dye-sensitized TiO₂ photoanode and the platinum counter electrode are assembled in a sandwich-like configuration, separated by a thin polymer spacer (e.g., Surlyn).
-
Electrolyte Injection: A redox electrolyte, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is introduced into the space between the electrodes through small holes pre-drilled in the counter electrode. The holes are then sealed.
Photovoltaic Characterization
-
Current-Voltage (I-V) Measurement: The current-voltage characteristics of the assembled DSSC are measured using a solar simulator under standard test conditions (AM 1.5G irradiation, 100 mW/cm²). A source meter is used to vary the external resistance and measure the corresponding current and voltage. From the I-V curve, the key parameters (PCE, Jsc, Voc, and FF) are determined.
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement: The IPCE spectrum is measured to determine the quantum efficiency of the cell at different wavelengths of light. The cell is illuminated with monochromatic light of a known intensity, and the resulting short-circuit current is measured. The IPCE is calculated as the ratio of the number of collected electrons to the number of incident photons.
Working Principle and Experimental Workflow
The following diagrams illustrate the fundamental working principle of a dye-sensitized solar cell and the general experimental workflow for its fabrication and characterization.
Figure 1: Working principle of a Dye-Sensitized Solar Cell (DSSC).
Figure 2: Experimental workflow for DSSC fabrication and characterization.
References
- 1. New 2D–π–2A organic dyes with bipyridine anchoring groups for DSSCs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient cosensitization of new organic dyes containing bipyridine anchors with porphyrins for dye-sensitized solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. 4,4',5,5'-Tetracarboxy-2,2'-bipyridine Ru(II) sensitizers for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape and Performance of 5,5'-Dicarboxy-2,2'-bipyridine: A Computational and Experimental Comparison
A comprehensive analysis of 5,5'-Dicarboxy-2,2'-bipyridine (5,5'-dcbpy), a key building block in functional materials, reveals its distinct electronic properties and performance characteristics when compared to its isomers and other alternatives. Through a combination of Density Functional Theory (DFT) calculations and experimental data, this guide provides researchers, scientists, and drug development professionals with a comparative overview to inform the design of advanced materials for applications ranging from metal-organic frameworks (MOFs) to dye-sensitized solar cells (DSSCs).
This compound is a versatile organic ligand widely employed in the construction of supramolecular structures and functional materials. Its bipyridyl core provides strong metal-chelating capabilities, while the carboxylic acid groups at the 5 and 5' positions offer crucial anchoring points for the formation of extended networks and attachment to semiconductor surfaces. Understanding the intricate details of its electronic structure and how it compares to other ligands is paramount for the rational design of materials with tailored properties.
Computational Insights into Electronic Structure
Density Functional Theory (DFT) calculations offer a powerful lens to scrutinize the electronic properties of 5,5'-dcbpy and its isomers. A key study provides valuable data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, which are critical indicators of a molecule's chemical reactivity and electronic transition behavior.[1][2][3]
The calculated HOMO and LUMO energies for 5,5'-dcbpy and its 4,4'- and 3,3'- isomers are presented in the table below. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating easier electronic excitation.
Table 1: Calculated HOMO, LUMO, and Energy Gap for Dicarboxy-2,2'-bipyridine Isomers
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.89 | -2.31 | 4.58 |
| 4,4'-Dicarboxy-2,2'-bipyridine | -7.01 | -2.45 | 4.56 |
| 3,3'-Dicarboxy-2,2'-bipyridine | -6.95 | -2.24 | 4.71 |
Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[1][2][3]
These calculations reveal subtle but significant differences between the isomers. The 4,4'- and 5,5'- isomers possess very similar and slightly smaller energy gaps compared to the 3,3'- isomer, suggesting they may be more readily excitable, a desirable trait for applications in light-harvesting and photocatalysis.
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[1][2][3] These maps are invaluable for predicting non-covalent interactions and reactive sites. In the case of dicarboxy-bipyridine isomers, the MESP is expected to show negative potential around the nitrogen atoms and the carbonyl oxygens of the carboxylic acid groups, indicating their propensity to coordinate with metal ions or participate in hydrogen bonding.
References
A Comparative Guide to Validating the Purity of 5,5'-Dicarboxy-2,2'-bipyridine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel materials and active pharmaceutical ingredients, the purity of chemical building blocks is paramount. 5,5'-Dicarboxy-2,2'-bipyridine is a critical ligand in the development of metal-organic frameworks (MOFs) and specialty chemicals.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating its purity, supported by a detailed experimental protocol and comparative data.
The Critical Role of Purity
The purity of this compound directly impacts the integrity, reproducibility, and performance of the final product. Impurities, such as starting materials (e.g., 5,5'-dimethyl-2,2'-bipyridine) or side-products from its synthesis via oxidation[1][3], can introduce defects in MOF structures, alter catalytic activity, or introduce toxicological risks in drug development pathways. Therefore, a robust, quantitative analytical method is essential for quality control.
HPLC as the Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from closely related impurities.[4] A typical reversed-phase HPLC method is recommended for this analysis.
Proposed HPLC Method: Experimental Protocol
This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method developed for the purity determination of this compound.
| Parameter | Condition |
| Instrumentation | Standard HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30-31 min: 95% to 5% B; 31-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 298 nm[2] |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO/Water) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Workflow for HPLC Purity Validation
The following diagram illustrates the standard workflow for determining the purity of this compound using the described HPLC method.
Caption: A streamlined workflow for HPLC-based purity analysis.
Hypothetical Data Presentation
The purity is typically calculated using the area normalization method, assuming all components have a similar detector response.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 4.5 | 15.6 | 0.3% | Unknown Impurity |
| 2 | 15.2 | 5180.1 | 99.5% | This compound |
| 3 | 21.8 | 10.4 | 0.2% | Starting Material Impurity |
| Total | 5206.1 | 100.0% |
Comparison with Alternative Analytical Methods
While HPLC is the preferred technique, other methods can provide complementary information or be used in specific contexts.[4]
| Feature | HPLC | NMR Spectroscopy | LC-MS | Titrimetry |
| Primary Use | Quantitative Purity | Structure Elucidation & Purity | Impurity Identification | Assay of Acidic Groups |
| Quantitation | Excellent (Area %) | Good (with internal standard) | Semi-quantitative | Excellent (for total acid) |
| Sensitivity | High (ng to pg) | Low (mg) | Very High (pg to fg) | Moderate (mg) |
| Impurity Detection | Excellent | Good for major impurities | Excellent | Poor (non-specific) |
| Throughput | High | Low | High | Medium |
| Destructive | Yes | No | Yes | Yes |
Decision Guide for Method Selection
The choice of analytical method depends on the specific requirements of the analysis. The following diagram outlines the logical relationships and strengths of each technique for purity validation.
Caption: A logical guide to selecting an analytical method.
Summary and Recommendations
For routine quality control and accurate determination of the purity of this compound, HPLC is the recommended method due to its superior resolution, sensitivity, and quantitative capability.
-
For quantitative purity and impurity profiling: Use the validated RP-HPLC method.
-
For definitive structural confirmation: Use ¹H NMR spectroscopy.[1]
-
For identifying unknown impurities: Use LC-MS to obtain mass information corresponding to impurity peaks observed in the HPLC chromatogram.
-
For a simple assay of total carboxylic acid content: An acid-base titration can be employed, although it lacks specificity for the target molecule.
By selecting the appropriate analytical tools, researchers and developers can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Analysis of the Photophysical Properties of Dicarboxy-bipyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Dicarboxy-bipyridine isomers are a critical class of heterocyclic building blocks, extensively utilized in the synthesis of metal-organic frameworks (MOFs), photosensitizers for dye-sensitized solar cells, and luminescent probes. Their utility stems from the dual functionality of the bipyridine core as a metal-chelating unit and the carboxylic acid groups as anchoring points or proton-responsive moieties. The positional isomerism of the carboxylic acid groups significantly influences the electronic structure, coordination geometry, and, consequently, the photophysical properties of both the free ligands and their subsequent metal complexes.
This guide provides a comparative analysis of the key photophysical properties of common dicarboxy-bipyridine isomers. It is important to note that while absorption data for the free ligands are available, comprehensive data on their emission properties (such as fluorescence quantum yield and lifetime) are scarce in the literature. This is largely because the free ligands are often weakly emissive, and scientific interest is predominantly focused on the photophysical characteristics of their highly luminescent metal complexes. Therefore, this guide presents the available data for the free ligands and complements it with a comparison of their corresponding metal complexes to offer a comprehensive overview for researchers.
Comparative Photophysical Data of Free Ligands
The following table summarizes the available ultraviolet-visible (UV-Vis) absorption data for various dicarboxy-bipyridine isomers. These data correspond to the π → π* and n → π* electronic transitions within the molecules. The solvent environment can influence the exact position of these absorption maxima.
| Isomer | Structure | λ_max (nm) | Solvent |
| 2,2'-Bipyridine-3,3'-dicarboxylic acid | ![]() | Data not readily available | - |
| 2,2'-Bipyridine-4,4'-dicarboxylic acid | ![]() | Data not readily available | - |
| 2,2'-Bipyridine-5,5'-dicarboxylic acid | ![]() | 249, 298[1] | - |
| 2,2'-Bipyridine-6,6'-dicarboxylic acid | ![]() | 288[2] | H₂O |
Note: Emission data, quantum yields, and lifetimes for the free ligands are not sufficiently reported in the literature for a direct comparison.
Comparative Photophysical Data of Dicarboxy-bipyridine Metal Complexes
The photophysical properties of dicarboxy-bipyridine isomers are most prominently observed upon coordination with metal ions. The resulting metal-to-ligand charge transfer (MLCT) transitions often lead to strong luminescence. The table below provides representative data for europium (Eu³⁺) and rhenium (Re(I)) complexes to illustrate the influence of isomerism on the properties of the coordinated species.
| Complex (Representative) | λ_abs / λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Notes |
| Re(I) complex of 3,3'-dicarboxylic acid | - / - | High at 77 K[3] | Temperature-dependent[3] | Emission intensity and lifetime are highly temperature-dependent.[3] |
| Ru(II) complex of 4,4'-dicarboxylic acid | ~450 / ~620 | Varies with complex | ~1 µs (in fluid solution) | Widely used in DSSCs; properties are for a typical [Ru(bpy)₂(dcbpy)]²⁺ type complex.[3] |
| Eu(III) complex of 6,6'-dicarboxylic acid | - / ~618 | 11.5 ± 2.3% (in water)[4] | 0.86 ± 0.01 ms (in water)[4] | Quantum yield and lifetime are for the [EuL₂]⁻ complex, where L is the deprotonated ligand.[4] |
Experimental Protocols
The characterization of photophysical properties involves a suite of spectroscopic techniques. Below are the standard methodologies for the key experiments.
UV-Vis Absorption Spectroscopy
-
Objective: To determine the wavelengths of maximum absorption (λ_max) and the molar extinction coefficients (ε).
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the dicarboxy-bipyridine isomer in a UV-transparent solvent (e.g., DMSO, water, acetonitrile) in a quartz cuvette. A typical concentration is in the range of 1-10 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). A solvent-only sample is used as a blank for baseline correction.
-
Analysis: Identify the wavelengths of maximum absorbance. The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Steady-State Fluorescence Spectroscopy
-
Objective: To determine the excitation and emission spectra of the compound.
-
Methodology:
-
Sample Preparation: Use a dilute solution with an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, and a detector (e.g., a photomultiplier tube).
-
Measurement:
-
Emission Spectrum: Excite the sample at a fixed wavelength (typically a λ_max from the absorption spectrum) and scan the emission wavelengths.
-
Excitation Spectrum: Set the detector at a fixed emission wavelength (typically the emission maximum) and scan the excitation wavelengths.
-
-
Data Correction: The raw spectra should be corrected for instrumental response (lamp intensity variations and detector sensitivity).
-
Fluorescence Quantum Yield (Φ_f) Determination
-
Objective: To measure the efficiency of the fluorescence process. The relative method is most common.
-
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.
-
Measurement: Record the absorption and fluorescence emission spectra for all solutions. The excitation wavelength must be the same for the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.[5]
-
Fluorescence Lifetime (τ_f) Measurement
-
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state via fluorescence.
-
Methodology:
-
Technique: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method.
-
Instrumentation: A TCSPC system includes a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a single-photon avalanche diode), and timing electronics.
-
Measurement: The sample is excited with a short pulse of light, and the arrival time of the first emitted photon is recorded relative to the excitation pulse. This process is repeated millions of times to build a histogram of photon arrival times, which represents the fluorescence decay profile.
-
Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). An instrument response function (IRF) is measured using a scattering solution to deconvolve the instrument's contribution from the measured decay.
-
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the logical workflow for a comprehensive photophysical analysis of a dicarboxy-bipyridine isomer.
Caption: Workflow for the photophysical characterization of dicarboxy-bipyridine isomers.
References
- 1. ossila.com [ossila.com]
- 2. Evaluating the isomeric effects of donors on the structures and photophysical properties of donor–acceptor–π bridge–donor (D1–A–π–D2) prototype fluorophores - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Photophysical properties and excitation polarization of fac/mer-ruthenium complexes with 5'-amino-2,2'-bipyridine-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A combined experimental and DFT/TDDFT investigation of structural, electronic, and pH-induced tuning of photophysical and redox properties of osmium(ii) mixed-chelates derived from imidazole-4,5-dicarboxylic acid and 2,2′-bipyridine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. edinst.com [edinst.com]
Electrochemical Potential of Fe(II) vs. Ru(II) Complexes of 5,5'-Dicarboxy-2,2'-bipyridine: A Comparative Guide
A detailed comparison of the electrochemical properties of iron(II) and ruthenium(II) complexes featuring the 5,5'-dicarboxy-2,2'-bipyridine (dcbpy) ligand reveals significant differences in their redox behavior, largely influenced by the nature of the central metal ion. This guide provides a comprehensive overview of their electrochemical potentials, supported by experimental data from closely related analogues, and detailed experimental protocols for researchers, scientists, and drug development professionals.
While direct comparative data for the tris(this compound) complexes of both iron(II) and ruthenium(II) under identical conditions are limited in the available literature, analysis of their close analogues, particularly the 4,4'-dicarboxy-2,2'-bipyridine derivatives, provides valuable insights. Ruthenium(II) complexes generally exhibit a more positive oxidation potential compared to their iron(II) counterparts, indicating that the Ru(II)/Ru(III) redox couple is more accessible. This difference is attributed to the higher energy of the 5d orbitals of ruthenium compared to the 3d orbitals of iron, which makes the removal of an electron from the ruthenium center less energy-intensive.
The electron-withdrawing carboxylic acid groups on the bipyridine ligand are known to shift the formal potential of the metal-centered oxidation to more positive values. This effect is observed in both iron and ruthenium complexes. For instance, the formal potential of [Fe(II)(4,4'-dicarboxyl-bpy)₃]²⁺ has been reported to be 0.97 V vs. Ag/AgCl in aqueous solutions.
Quantitative Electrochemical Data
The following table summarizes the key electrochemical data for Fe(II) and Ru(II) complexes with dicarboxy-2,2'-bipyridine ligands. It is important to note that the data for the iron complex is for the 4,4'-dicarboxy derivative, which serves as a close analogue for the 5,5' substituted ligand.
| Complex | Redox Couple | Formal Potential (E½) (V) | Reference Electrode | Solvent/Electrolyte | Reference |
| [Fe(II)(4,4'-dicarboxy-2,2'-bipyridine)₃]²⁺ | Fe(II)/Fe(III) | +0.97 | Ag/AgCl | Aqueous solution | |
| [Ru(II)(4,4'-dicarboxyethyl-2,2'-bipyridine)₃]²⁺ | Ru(II)/Ru(III) | Not explicitly stated, but ligand-based reductions are shifted anodically relative to the unsubstituted complex | Saturated Calomel Electrode (SCE) | Acetonitrile / 0.1 M TBAPF₆ | |
| [Ru(H₂dcbpy)₃]Cl₂ (dcbpy = 4,4'-dicarboxy-2,2'-bipyridine) | Ru(II)/Ru(III) | E½ values range from +0.15 to +1.62 V vs. Ag⁺/Ag for various related complexes | Ag⁺/Ag | Acetonitrile or DMSO |
Experimental Protocols
The following sections detail typical experimental methodologies for the electrochemical analysis of these metal complexes.
Synthesis of Tris(2,2'-bipyridine)metal(II) Complexes
Synthesis of --INVALID-LINK--₂: Ferrous chloride (FeCl₂) is dissolved in a minimal amount of water, and 2,2'-bipyridine (bpy) is dissolved in a minimal amount of ethanol. The two solutions are mixed, followed by the addition of an aqueous solution of sodium tetrafluoroborate (NaBF₄). The resulting deep red precipitate is then filtered, washed with cold water, and finally with cold ethanol.
Synthesis of --INVALID-LINK--₂: Ruthenium(III) chloride (RuCl₃) is dissolved in 1,5-pentanediol with a small amount of water by heating and stirring. To this solution, 2,2'-bipyridine and ascorbic acid are added, and the mixture is heated to boiling. After cooling, the solution is diluted with water, and the pH is adjusted to approximately 8 with dilute sodium hydroxide. The product is precipitated by adding an excess of NaBF₄, yielding an orange solid.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a standard technique used to probe the redox properties of metal complexes.
Instrumentation: A potentiostat with a three-electrode cell configuration is utilized. The three-electrode system typically consists of:
-
Working Electrode: A glassy carbon electrode is commonly used.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a Saturated Calomel Electrode (SCE) is employed.
-
Counter (Auxiliary) Electrode: A platinum wire is a typical choice for the counter electrode.
Procedure:
-
The complex of interest is dissolved in a suitable solvent (e.g., acetonitrile, dimethyl sulfoxide, or an aqueous buffer) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆).
-
The solution is deaerated by purging with an inert gas, such as argon or nitrogen, to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.
-
The current response is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The scan rate can be varied (e.g., from 50 mV/s to 1000 mV/s) to investigate the reversibility of the redox processes. The formal potential (E½) is determined as the midpoint of the anodic and cathodic peak potentials for a reversible couple.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for electrochemical analysis and the relationship between the electronic properties and electrochemical behavior of these complexes.
Caption: A typical experimental workflow for the electrochemical analysis of metal complexes using cyclic voltammetry.
Caption: Logical relationships illustrating how the central metal ion and ligand properties influence the electrochemical potential.
A Comparative Guide to the Synthesis of 5,5'-Dicarboxy-2,2'-bipyridine: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5,5'-Dicarboxy-2,2'-bipyridine, a crucial building block in the development of functional materials, metal-organic frameworks (MOFs), and pharmaceutical compounds, can be approached through various synthetic routes. The selection of an optimal route is a critical decision, balancing factors of cost, yield, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of the most common synthetic methodologies, supported by experimental data, to aid researchers in making informed decisions.
Executive Summary
Two primary strategies dominate the synthesis of this compound: the direct oxidation of 5,5'-dimethyl-2,2'-bipyridine and multi-step approaches involving coupling reactions to construct the bipyridine core followed by functional group manipulation. This analysis focuses on a comparative study of three distinct routes:
-
Route 1: Potassium Permanganate Oxidation: A direct, one-step oxidation of 5,5'-dimethyl-2,2'-bipyridine.
-
Route 2: Sodium Dichromate Oxidation: An alternative direct oxidation method utilizing a chromium(VI) reagent.
-
Route 3: Ullmann Coupling and Subsequent Functionalization: A multi-step approach starting with the coupling of 2-chloro-5-aminopyridine.
The potassium permanganate oxidation offers a straightforward and high-yielding pathway, while the Ullmann coupling provides an alternative starting from different precursors, which may be advantageous depending on raw material availability and cost. The sodium dichromate route, despite its potential for high efficiency, carries significant environmental and health risks due to the toxicity of chromium(VI) compounds.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for each synthetic route, providing a clear comparison of their respective costs, yields, and environmental burdens.
| Metric | Route 1: KMnO₄ Oxidation | Route 2: Na₂Cr₂O₇ Oxidation | Route 3: Ullmann Coupling & Functionalization |
| Overall Yield | ~74%[1] | High (exact yield not reported in literature for this specific transformation) | Moderate (multi-step, cumulative yield is lower) |
| Starting Material Cost | Moderate (5,5'-dimethyl-2,2'-bipyridine) | Moderate (5,5'-dimethyl-2,2'-bipyridine) | Low to Moderate (2-chloro-5-aminopyridine) |
| Reagent Cost | Low (Potassium Permanganate) | Low (Sodium Dichromate) | Moderate (Nickel or Copper catalyst, subsequent reagents) |
| Reaction Time | ~24 hours (overnight reflux)[1] | Not specified | Multiple days for all steps |
| Process Steps | 1 | 1 | 3-4 |
| Key Waste Products | Manganese Dioxide (MnO₂) | Chromium(III) salts (after reduction) | Metal catalyst waste, organic solvents, inorganic salts |
| E-Factor (estimated) | 10-20 | 20-50+ (high due to heavy metal waste) | 15-30 (multi-step process) |
Experimental Protocols
Route 1: Potassium Permanganate Oxidation of 5,5'-Dimethyl-2,2'-bipyridine
Materials:
-
5,5'-Dimethyl-2,2'-bipyridine
-
Potassium Permanganate (KMnO₄)
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 5,5'-dimethyl-2,2'-bipyridine in water.
-
Add potassium permanganate to the solution.
-
Reflux the reaction mixture overnight with magnetic stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, filter the hot solution to remove the manganese dioxide precipitate.
-
Cool the filtrate and acidify with hydrochloric acid to precipitate the product.
-
Collect the white precipitate by filtration, wash with cold water, and dry to obtain this compound.[1]
Route 2: Sodium Dichromate Oxidation of 5,5'-Dimethyl-2,2'-bipyridine (General Procedure)
Materials:
-
5,5'-Dimethyl-2,2'-bipyridine
-
Sodium Dichromate (Na₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 5,5'-dimethyl-2,2'-bipyridine in concentrated sulfuric acid.
-
Gradually add a solution of sodium dichromate in sulfuric acid, maintaining a controlled temperature.
-
After the addition is complete, stir the reaction mixture at a specified temperature for a set duration.
-
Pour the reaction mixture onto ice to precipitate the crude product.
-
Filter the precipitate and dissolve it in an aqueous sodium hydroxide solution.
-
Treat the solution to remove chromium salts (e.g., by reduction of Cr(VI) to Cr(III) and precipitation as Cr(OH)₃).
-
Filter the solution and acidify the filtrate with hydrochloric acid to precipitate the purified this compound.
-
Collect the product by filtration, wash with water, and dry.
Note: This is a generalized protocol. Specific quantities, temperatures, and reaction times would need to be optimized.
Route 3: Ullmann Coupling of 2-chloro-5-aminopyridine and Subsequent Functionalization
This is a multi-step synthesis:
Step 1: Synthesis of 5,5'-Diamino-2,2'-bipyridine via Ullmann-type Coupling
Materials:
-
2-chloro-5-aminopyridine
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Copper-based catalyst
-
Triphenylphosphine (PPh₃)
-
Zinc powder (reductant)
-
Dimethylformamide (DMF)
Procedure:
-
In a flask under an inert atmosphere, dissolve NiCl₂·6H₂O and PPh₃ in DMF.
-
Add zinc powder to the solution and stir to form the active Ni(0) catalyst.
-
Add 2-chloro-5-aminopyridine to the catalyst mixture.
-
Heat the reaction mixture at a specified temperature until the starting material is consumed (monitored by TLC).
-
After cooling, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain 5,5'-diamino-2,2'-bipyridine.[2]
Step 2: Sandmeyer Reaction to introduce Cyano Groups
Materials:
-
5,5'-Diamino-2,2'-bipyridine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Copper(I) Cyanide (CuCN)
Procedure:
-
Dissolve 5,5'-diamino-2,2'-bipyridine in aqueous HCl at low temperature (0-5 °C).
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and then heat to complete the reaction.
-
Cool the mixture and extract the 5,5'-dicyano-2,2'-bipyridine with an organic solvent.
-
Purify the product by chromatography or recrystallization.
Step 3: Hydrolysis of Cyano Groups
Materials:
-
5,5'-Dicyano-2,2'-bipyridine
-
Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
Reflux 5,5'-dicyano-2,2'-bipyridine in an aqueous solution of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).
-
Monitor the reaction until the hydrolysis is complete.
-
If using a base, acidify the reaction mixture with HCl to precipitate the dicarboxylic acid. If using an acid, carefully neutralize to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
Mandatory Visualization
References
Unveiling the Electronic Fingerprint of 5,5'-Dicarboxy-2,2'-bipyridine: A Comparative Analysis of Experimental and Theoretical Absorption Spectra
A detailed examination of the ultraviolet-visible (UV-Vis) absorption properties of 5,5'-Dicarboxy-2,2'-bipyridine (dcbpy) reveals a strong correlation between experimentally measured spectra and theoretical predictions derived from quantum chemical calculations. This guide provides a comprehensive comparison, offering valuable insights for researchers in materials science, coordination chemistry, and drug development where dcbpy is a crucial ligand and building block.
The characteristic absorption profile of this compound in the UV region is dominated by intense π→π* electronic transitions within the bipyridine framework. Experimental measurements consistently identify two main absorption maxima for this compound.
Data Summary: Experimental vs. Theoretical Absorption
The comparison between the observed experimental absorption peaks and the theoretically calculated electronic transitions is summarized below. The theoretical data is based on Density Functional Theory (DFT), which provides insights into the molecule's frontier molecular orbitals (HOMO and LUMO) that govern its electronic absorption properties.
| Parameter | Experimental Data | Theoretical Calculation |
| Absorption Maximum (λmax) | 249 nm, 298 nm | - |
| HOMO-LUMO Energy Gap | - | 4.88 eV |
| Nature of Transition | π→π* | HOMO→LUMO |
Note: A direct calculation of the theoretical absorption maxima (λmax) via Time-Dependent Density Functional Theory (TD-DFT) for this compound was not found in the surveyed literature. The theoretical value presented is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is fundamentally related to the lowest energy electronic transition.
Experimental and Theoretical Methodologies
A robust comparison requires a clear understanding of the methods used to obtain the data.
Experimental Protocol: UV-Vis Spectroscopy
The experimental absorption spectrum of this compound is typically determined using ultraviolet-visible (UV-Vis) spectrophotometry.
-
Sample Preparation: A dilute solution of this compound is prepared using a suitable solvent, such as a mixture of Dimethyl Sulfoxide (DMSO) and a buffer solution (e.g., PBS pH 7.2), due to its limited solubility in purely aqueous solutions.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the solution across a wavelength range, typically from 200 nm to 800 nm.
-
Data Acquisition: The instrument records the amount of light absorbed by the sample at each wavelength. The wavelengths at which the absorbance is highest (λmax) are identified as the absorption peaks. These peaks correspond to electronic transitions from the ground state to various excited states of the molecule. The primary observed absorptions are attributed to π→π* transitions within the aromatic bipyridine system.
Computational Protocol: Density Functional Theory (DFT)
The theoretical insights into the electronic properties of this compound are obtained through quantum chemical calculations, specifically using Density Functional Theory (DFT).
-
Geometry Optimization: The first step involves determining the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a specific functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set[1]. This process finds the conformation with the lowest potential energy.
-
Electronic Structure Calculation: Once the optimized geometry is obtained, the electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO), are calculated at the same level of theory[1].
-
HOMO-LUMO Gap Analysis: The energy difference between the HOMO and LUMO provides a theoretical estimate of the energy required for the lowest-energy electronic transition in the molecule. This energy gap is a key parameter that correlates with the onset of absorption in the experimental UV-Vis spectrum. For this compound, this gap has been calculated to be 4.88 eV[1].
Logical Workflow
The process of comparing experimental and theoretical spectra follows a structured workflow, from data acquisition and computation to the final analysis.
Caption: Workflow for comparing experimental and theoretical spectra.
Correlation and Interpretation
The experimental data reveals two distinct absorption bands at 249 nm and 298 nm. These are characteristic of the π→π* transitions within the delocalized π-system of the 2,2'-bipyridine core. The higher energy band at 249 nm and the lower energy band at 298 nm represent transitions to different excited states.
Theoretically, the HOMO-LUMO gap of 4.88 eV, calculated via DFT, corresponds to the energy of the lowest-energy electronic transition[1]. Converting this energy to a wavelength (using the equation λ = 1240/E(eV)) gives approximately 254 nm. This value is in good agreement with the higher-energy experimental absorption band at 249 nm, suggesting that this band is likely dominated by the HOMO→LUMO transition. The second experimental band at a longer wavelength (298 nm) would then correspond to other electronic transitions, for instance, from lower-lying occupied orbitals to the LUMO or from the HOMO to higher-lying unoccupied orbitals.
References
Benchmarking the Selectivity of 5,5'-Dicarboxy-2,2'-bipyridine Based Sensors for Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective and sensitive sensors for metal ions is a critical endeavor in environmental monitoring, clinical diagnostics, and pharmaceutical development. Among the myriad of molecular scaffolds employed for this purpose, 5,5'-dicarboxy-2,2'-bipyridine (5,5'-dcbp) and its derivatives have emerged as promising candidates. Their inherent fluorescence and strong metal-chelating properties, conferred by the bipyridyl core and carboxylic acid functionalities, make them suitable for the development of "turn-off" fluorescent sensors. This guide provides a comparative analysis of the selectivity of sensors based on this scaffold, supported by experimental data and detailed protocols.
Performance Comparison: Selectivity of Bipyridine-Based Sensors
While comprehensive selectivity data for a simple this compound sensor is not extensively documented in a single study, valuable insights can be drawn from closely related structures and complexes. The following table summarizes the fluorescence quenching and binding affinities of a DNA-based sensor employing the isomeric 4,4'-dicarboxy-2,2'-bipyridine, which provides a strong benchmark for understanding the potential selectivity of the 5,5' isomer. The primary signaling mechanism for these sensors is fluorescence quenching upon coordination with a metal ion.
| Metal Ion | Relative Quantum Yield (%)¹ | Stability Constant (log K)¹ |
| Cu²⁺ | 5 | > 7 (approx.) |
| Ni²⁺ | 20 | 6.8 |
| Co²⁺ | 50 | 6.5 |
| Zn²⁺ | > 50 | 6.2 |
| Cd²⁺ | > 50 | 5.5 |
| Fe²⁺ | > 50 | 5.8 |
| ¹Data from a study on a 4,4'-dicarboxy-2,2'-bipyridine DNA-based sensor, which serves as a proxy for the expected behavior of the 5,5' isomer[1]. The relative quantum yield indicates the fluorescence intensity of the sensor when bound to the metal ion, relative to the unbound state. |
Notably, a ruthenium-nickel metal-organic framework incorporating 2,2'-bipyridine-5,5'-dicarboxylic acid has been shown to be a highly selective and sensitive "on-off" sensor for ferric ions (Fe³⁺), with a quenching rate of over 91%[2]. This suggests a strong intrinsic affinity of the this compound ligand for Fe³⁺.
Signaling Pathway and Experimental Workflow
The fundamental principle behind the sensing mechanism is the coordination of the metal ion by the nitrogen atoms of the bipyridine rings and the oxygen atoms of the carboxylate groups. This binding event can lead to fluorescence quenching through mechanisms such as photoinduced electron transfer (PET) from the excited fluorophore to the metal ion.
References
Safety Operating Guide
Proper Disposal of 5,5'-Dicarboxy-2,2'-bipyridine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 5,5'-Dicarboxy-2,2'-bipyridine, ensuring compliance with safety regulations and minimizing environmental impact.
Safety and Hazard Information
This compound is classified with the following hazards:
Before handling this chemical, it is imperative to be familiar with its Safety Data Sheet (SDS) and to have the appropriate personal protective equipment (PPE) readily available.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
To ensure personal safety while handling this compound, the following PPE should be worn:
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[4][5]
-
Eye Protection: Safety glasses or goggles are essential to protect against eye irritation.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[4][5]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be used.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Eyewash stations and safety showers should be in close proximity to the workstation.[4][5]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[4][5]
1. Waste Collection:
-
Solid Waste: Collect waste this compound in a clearly labeled, sealed container. It is best practice to leave the chemical in its original container if possible.[6]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that are contaminated with the chemical should also be collected in a designated, sealed waste container.
-
Avoid Mixing: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.[6]
2. Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep the solid material into a suitable container for disposal.[1][4][5]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure and accessible only to authorized personnel.
4. Final Disposal:
-
The disposal of chemical waste must be handled by a licensed waste disposal company.[7]
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
Ensure all paperwork and container labeling are completed accurately.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided is a general guide. Always consult your institution's specific safety and waste disposal protocols and the manufacturer's Safety Data Sheet before handling any chemical.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. (2,2'-Bipyridine)-5,5'-dicarboxylic acid | C12H8N2O4 | CID 192744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

